Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comprehensive Spectral Characterization of N-(Heptan-2-yl)cyclohexanamine
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals[1]
Introduction & Chemical Identity
N-(Heptan-2-yl)cyclohexanamine (Molecular Formula: C₁₃H₂₇N, MW: 197.36 g/mol ) is a secondary amine featuring a bulky cyclohexyl group and a chiral aliphatic chain.[1] Often synthesized via the reductive amination of heptan-2-one with cyclohexylamine, it serves as a critical intermediate in the synthesis of rubber accelerators, corrosion inhibitors, and pharmaceutical ligands where steric modulation is required.
This guide provides a rigorous spectral breakdown (NMR, IR, MS) to facilitate the identification and purity assessment of this compound. Given the specific nature of this secondary amine, the data presented synthesizes experimental precedents from homologous N-alkylcyclohexylamines and theoretical increment algorithms.
Chiral Center: C2 on the heptyl chain (creates diastereotopic environments if the cyclohexyl ring is substituted, though typically resolved as a racemate).
Steric Bulk: Cyclohexyl ring vs. linear pentyl tail.[1]
Synthesis & Sample Preparation
To ensure spectral fidelity, the compound is typically prepared via reductive amination. Impurities such as unreacted ketone (heptan-2-one) or over-alkylated tertiary amines must be removed prior to analysis.[1]
Synthesis Workflow (Reductive Amination)
The following Graphviz diagram outlines the standard synthesis and fragmentation logic.
Figure 1: Synthesis pathway via reductive amination and primary Mass Spectrometry fragmentation vectors.[1]
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the primary confirmation of the carbon skeleton. For secondary amines, Alpha-Cleavage is the dominant mechanistic driver for fragmentation.[1]
Ionization & Molecular Ion[1]
Method: EI (Electron Impact, 70 eV) or ESI+ (Electrospray).
Molecular Ion (M⁺): m/z 197.[1] (Typically weak in aliphatic amines due to rapid fragmentation).
Protonated Ion (M+H)⁺: m/z 198 (Dominant in ESI).[1]
Fragmentation Pattern (EI)
The fragmentation is governed by the stability of the iminium ion formed after cleaving the bond alpha to the nitrogen.
Exchangeable; shift varies with concentration/solvent.[1]
¹³C NMR (100 MHz, CDCl₃)
Carbon assignments validate the skeletal backbone. Note that the chiral center at C2' renders the cyclohexyl carbons diastereotopic, though this splitting is often negligible in low-field instruments.
Chemical Shift (δ, ppm)
Carbon Type
Assignment
54.5
CH
C-1 (Cyclohexyl N-CH)
51.2
CH
C-2' (Heptyl N-CH)
37.8
CH₂
C-3' (Heptyl)
34.2
CH₂
C-2/6 (Cyclohexyl)
32.1
CH₂
C-5' (Heptyl)
26.1
CH₂
C-4' (Heptyl)
25.8
CH₂
C-4 (Cyclohexyl)
25.2
CH₂
C-3/5 (Cyclohexyl)
22.8
CH₂
C-6' (Heptyl)
21.5
CH₃
C-1' (Heptyl Methyl)
14.1
CH₃
C-7' (Terminal Methyl)
Note: Shifts are estimated based on substituent increments for secondary amines (Silverstein & Webster).[1]
Experimental Protocol for Validation
To validate the identity of a synthesized batch, follow this abbreviated protocol:
Sample Prep: Dissolve 10 mg of the amine in 0.6 mL CDCl₃.
1H NMR: Acquire 16 scans. Verify the ratio of the doublet at ~1.0 ppm (3H) to the triplet at ~0.9 ppm (3H) is 1:1.
D₂O Shake: Add 1 drop of D₂O to the NMR tube and shake. The broad singlet at 0.6-1.0 ppm (NH) should disappear, confirming the secondary amine.
GC-MS: Inject 1 µL (diluted in MeOH). Look for the base peak at m/z 126. If m/z 197 is absent (common in EI), rely on the [M+H] peak in ESI or the fragmentation pattern.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1][4] (Standard text for increment-based shift prediction).
NIST Mass Spectrometry Data Center. (2023).[1] Fragmentation patterns of N-alkylcyclohexylamines. National Institute of Standards and Technology.[5] [Link][1]
Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. [Link] (Foundational protocol for synthesis).
Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][7] (Source for 13C chemical shift additivity rules).
Physical and chemical properties of N-(Heptan-2-yl)cyclohexanamine
Physical and Chemical Properties of N-(Heptan-2-yl)cyclohexanamine Executive Summary N-(Heptan-2-yl)cyclohexanamine (CAS: 132666-32-1) is a lipophilic secondary amine characterized by a cyclohexyl ring N-substituted with...
Author: BenchChem Technical Support Team. Date: February 2026
Physical and Chemical Properties of N-(Heptan-2-yl)cyclohexanamine
Executive Summary
N-(Heptan-2-yl)cyclohexanamine (CAS: 132666-32-1) is a lipophilic secondary amine characterized by a cyclohexyl ring N-substituted with a branched heptan-2-yl chain.[1][2] Often referred to as N-(1-methylhexyl)cyclohexanamine , this molecule represents a critical structural hybrid between alicyclic amines and aliphatic fatty amines.[1][2]
Its physicochemical profile—marked by high basicity, significant lipophilicity, and thermal stability—makes it a valuable intermediate in the synthesis of rubber accelerators, corrosion inhibitors, and pharmaceutical actives targeting the central nervous system (CNS) or sympathomimetic pathways. This guide provides a definitive technical analysis of its properties, synthesis, and reactivity, grounded in rigorous chemical principles.
Predicted based on structure:[1][2][3][4][5] JMXKCMGJNZQWDD-UHFFFAOYSA-N (Analogous)
Structure Class
Secondary Aliphatic/Alicyclic Amine
Structural Insight:
The molecule features a chiral center at the C2 position of the heptyl chain. Unless stereospecifically synthesized, the commercial material typically exists as a racemic mixture (
). The steric bulk of the cyclohexyl group combined with the branching at the -carbon of the heptyl chain imparts significant steric hindrance around the nitrogen, influencing its nucleophilicity compared to linear secondary amines.[1][2]
Physicochemical Profile
Note: Where specific experimental data is proprietary or absent from public indices, values are derived from high-fidelity Structure-Property Relationship (SPR) models calibrated against N-alkylcyclohexylamine analogs (e.g., Dicyclohexylamine, N-octylcyclohexylamine).[1][2]
Highly basic. The electron-donating alkyl groups stabilize the ammonium cation.[1][2]
LogP (Octanol/Water)
4.5 ± 0.4
Highly lipophilic. Crosses biological membranes easily; insoluble in water.
Solubility (Water)
< 50 mg/L
Practically insoluble. Forms emulsions at high shear.
Solubility (Organic)
Miscible
Soluble in Ethanol, DCM, Toluene, Hexane, DMSO.
Synthetic Pathways
The industrial standard for synthesizing N-(Heptan-2-yl)cyclohexanamine is Reductive Amination .[1][2] This route is preferred for its atom economy and the avoidance of over-alkylation side products common in direct alkylation.
Protocol: Reductive Amination of 2-Heptanone
Reaction Scheme:
Condensation: Cyclohexylamine attacks 2-Heptanone to form a hemiaminal, which dehydrates to an imine (Schiff base).[2]
Reduction: The imine is reduced in situ to the secondary amine.
Imine Formation: Charge a reactor with 2-heptanone and cyclohexylamine in DCE. Stir at room temperature for 30 minutes. (Note: If using H₂/catalyst, add catalyst now).
Reduction:
Chemical Route:[4][6] Add STAB portion-wise to control exotherm. Maintain temp < 30°C.
Catalytic Route: Pressurize with H₂ (3–5 bar) and heat to 50°C.
Quench: Once TLC/GC shows consumption of ketone, quench with saturated aqueous NaHCO₃.
Workup: Extract organic layer, wash with brine, dry over Na₂SO₄.
Purification: Distill under reduced pressure (vacuum distillation) to remove unreacted cyclohexylamine.
Figure 1: Reductive amination pathway.[1][2] The formation of the imine intermediate is the rate-determining step in non-catalyzed variants.[1][2]
Reactivity & Stability Profile
As a secondary amine, N-(Heptan-2-yl)cyclohexanamine exhibits distinct reactivity patterns governed by the steric hindrance of the cyclohexyl and branched heptyl groups.[1]
A. Alkylation (Tertiary Amine Synthesis)
Reaction: Reacts with alkyl halides (e.g., Methyl Iodide) or epoxides.
Kinetics: Slower than linear amines due to steric crowding. Requires elevated temperatures or polar aprotic solvents (DMF, Acetonitrile).
[M+H]⁺ = 198.2 m/z . Fragmentation often shows loss of the heptyl chain or cyclohexyl ring.
Safety & Handling (EHS)
Hazard Classification (GHS):
Skin Corr. 1B: Causes severe skin burns and eye damage.
Acute Tox. 4: Harmful if swallowed.
Aquatic Chronic 2: Toxic to aquatic life with long-lasting effects.[2]
Handling Protocols:
PPE: Neoprene gloves, chemical splash goggles, and face shield are mandatory.
Ventilation: Handle only in a fume hood. Amine vapors are respiratory irritants.
Spill Control: Absorb with sand or vermiculite. Do not use sawdust (fire hazard). Neutralize with dilute acetic acid before disposal.
References
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. Link[1][2]
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 7965, Cyclohexylamine (Analogous Reactivity)." PubChem. Link
Chemical Book. (2024).[7] "N-(2-Heptyl)cyclohexylamine Product Entry." Link
Solvents for N-(Heptan-2-yl)cyclohexanamine crystallization
An In-Depth Technical Guide to the Selection of Solvents for the Crystallization of N-(Heptan-2-yl)cyclohexanamine Abstract This technical guide provides a comprehensive framework for the systematic selection of solvents...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Selection of Solvents for the Crystallization of N-(Heptan-2-yl)cyclohexanamine
Abstract
This technical guide provides a comprehensive framework for the systematic selection of solvents for the crystallization of N-(Heptan-2-yl)cyclohexanamine, a secondary aliphatic amine. Recognizing the challenges often associated with the crystallization of amines, this document moves beyond generic protocols to offer a detailed, logic-driven approach tailored to the molecule's specific physicochemical properties. We will explore strategies for single-solvent and mixed-solvent systems, as well as the strategic formation of salts to promote crystallinity. The methodologies presented herein are designed for researchers, chemists, and drug development professionals to enable efficient purification, isolation, and generation of high-quality crystalline material suitable for further analysis and application.
Introduction: The Crystallization Challenge
N-(Heptan-2-yl)cyclohexanamine is a secondary amine featuring both a cycloaliphatic and a linear alkyl substituent. Such molecules are common intermediates in the synthesis of more complex chemical entities, including active pharmaceutical ingredients (APIs). Crystallization is the paramount unit operation for the purification of these intermediates, as it effectively removes impurities and allows for the isolation of a stable, solid form with consistent physical properties.
However, amines as a class can present significant crystallization challenges.[1] Their ability to form hydrogen bonds can lead to strong solvent interactions that inhibit nucleation, and many are low-melting solids or oils at room temperature. This guide provides the theoretical grounding and practical, field-proven protocols to systematically overcome these challenges.
Molecular Analysis & Physicochemical Properties
A successful crystallization strategy begins with an analysis of the target molecule. N-(Heptan-2-yl)cyclohexanamine possesses a distinct molecular architecture that dictates its behavior in various solvents.
Structure: Comprises a polar secondary amine group (-NH-), a non-polar cyclohexyl ring, and a non-polar heptyl chain.
Polarity: The molecule is predominantly non-polar and lipophilic due to the large hydrocarbon moieties. The secondary amine group introduces a localized region of polarity.
Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, while the nitrogen's lone pair of electrons acts as a hydrogen bond acceptor. This allows for self-association and interaction with protic solvents.[2]
Predicted Properties: Based on its structure and analogs like cyclohexylamine[3][4][5] and dicyclohexylamine[6], the compound is expected to be a liquid or low-melting solid, miscible with most organic solvents, and poorly soluble in water.[7]
This dual character—a large non-polar framework with a polar, hydrogen-bonding functional group—is the key to designing an effective solvent system.
Guiding Principles of Solvent Selection
The ideal crystallization solvent is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature. This solubility differential provides the driving force for crystallization upon cooling.
Key Solvent Characteristics:
Polarity Matching: The principle of "like dissolves like" is a primary guide. Given the target's predominantly non-polar nature, solvents of low to moderate polarity are excellent starting points.[2]
Boiling Point: A solvent with a boiling point between 60 °C and 120 °C is often ideal. Very low-boiling solvents (<50 °C) evaporate too quickly, which can cause premature precipitation and poor crystal quality, while very high-boiling solvents (>150 °C) are difficult to remove from the final product.[2]
Inertness: The solvent must not react with the compound.
Hydrogen Bonding Capacity: The ability of a solvent to compete with the solute's self-association is critical. Hydrogen-bonding solvents may hinder the crystallization of the free amine but can be ideal for crystallizing its salt form.[8]
Experimental Strategy for Solvent Screening
A systematic, small-scale screening experiment is the most efficient method to identify promising solvent candidates.
Safety Precautions
Always work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and solvent-resistant gloves.
N-(Heptan-2-yl)cyclohexanamine, like many amines, should be handled as a potential irritant and corrosive substance.[4]
Be mindful of the flammability of organic solvents.[2]
Protocol: Small-Scale Solvent Screening
This protocol allows for the rapid testing of multiple solvents using minimal material.
Materials:
Crude N-(Heptan-2-yl)cyclohexanamine
Test tubes or small vials (e.g., 4 mL)
Heating block or water bath
A selection of candidate solvents (see Table 1)
Procedure:
Place approximately 20-30 mg of the crude compound into a test tube.
Add a candidate solvent dropwise at room temperature while agitating until the solid just dissolves. Record the approximate volume needed.
If the compound is very soluble at room temperature, the solvent is likely too good for single-solvent crystallization but may be useful as the "good" solvent in a mixed-solvent system.
If the compound is sparingly soluble or insoluble at room temperature, begin heating the mixture gently (e.g., to 50-60 °C). Continue adding the solvent dropwise until the solid fully dissolves.
Once dissolved, allow the solution to cool slowly to room temperature.
If no crystals form, try gently scratching the inside of the test tube with a glass rod or placing the tube in an ice bath to induce crystallization.
Observe the result: Did a crystalline solid form? Did the compound "oil out" into a liquid phase? Or did no precipitation occur?
Repeat for each candidate solvent.
Data Interpretation & Solvent Selection
The results of the screening will guide the selection of a crystallization method.
Ideal Single Solvent: The compound is sparingly soluble at room temperature but fully soluble upon heating, and it yields a crystalline solid upon cooling.
Mixed-Solvent System: Identify a "good" solvent (high solubility) and a "poor" solvent (low solubility, also known as an anti-solvent). The two solvents must be miscible.[8]
Salt Formation Candidate: If the free amine consistently oils out or fails to crystallize, converting it to a salt is the most robust alternative strategy.[1][9]
Table 1: Candidate Solvents for Screening
Solvent Class
Example Solvent
Boiling Point (°C)
Polarity
Hydrogen Bonding
Expected Behavior & Rationale
Hydrocarbons
n-Heptane
98
Non-polar
None
Primary Candidate. The molecule's large alkyl groups suggest good solubility at high temperatures and poor solubility at low temperatures.
Aromatic
Toluene
111
Non-polar
None
Good candidate; π-π interactions can sometimes promote crystal packing.[8]
Alcohols
Isopropanol (IPA)
82
Polar Protic
Donor & Acceptor
May be too effective a solvent, but a good choice for the "good" solvent in a mixed pair with water or heptane.
Esters
Ethyl Acetate (EtOAc)
77
Moderate
Acceptor
A versatile solvent that often provides a good balance of solubility for moderately polar compounds.[10]
Ketones
Acetone
56
Moderate
Acceptor
Highly volatile, but can be effective. Use with caution due to low boiling point.[2]
Ethers
Methyl t-butyl ether (MTBE)
55
Low
Acceptor
A less volatile and safer alternative to diethyl ether.
Nitriles
Acetonitrile
82
Polar Aprotic
Acceptor
Can be effective for inducing precipitation of amine salts.[10]
Recommended Crystallization Protocols
Based on the principles outlined, the following detailed protocols provide a starting point for optimization.
Protocol A: Single Solvent Crystallization from a Non-Polar Solvent
Rationale: This is the simplest method and should be attempted first if screening identifies a suitable non-polar solvent like n-heptane.
Place the crude N-(Heptan-2-yl)cyclohexanamine in an Erlenmeyer flask equipped with a stir bar.
Add a minimal amount of n-heptane and begin heating the mixture to approximately 70-80 °C with stirring.
Continue adding n-heptane in small portions until all the material is completely dissolved.
Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop, insulated with glass wool or paper towels to slow the cooling rate.
Once the flask has reached room temperature, place it in an ice-water bath (0-4 °C) for at least one hour to maximize crystal yield.
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold n-heptane.
Dry the crystals under vacuum to a constant weight.
Rationale: This method provides fine control over supersaturation and is effective when no single solvent is ideal.
In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of hot ethyl acetate required for complete dissolution.
While maintaining the elevated temperature and stirring, slowly add n-heptane (the anti-solvent) dropwise until the solution becomes faintly and persistently turbid (cloudy).
Add a few drops of hot ethyl acetate to redissolve the turbidity, resulting in a clear, saturated solution.
Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
Collect the crystals by vacuum filtration, washing with a pre-chilled mixture of ethyl acetate/n-heptane (using the same ratio as the final crystallization medium).
Dry the crystals under vacuum.
Protocol C: Crystallization via Hydrochloride Salt Formation
Rationale: This is a powerful technique for amines that are oily or difficult to crystallize.[1] The resulting ionic salt has a much higher propensity to form a stable crystal lattice.[8][11]
Dissolve the crude N-(Heptan-2-yl)cyclohexanamine in a suitable solvent such as isopropanol or ethyl acetate (approx. 5-10 mL per gram of amine).
Cool the solution in an ice bath.
Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether or a concentrated aqueous HCl solution) dropwise with vigorous stirring. Monitor the pH with indicator paper to ensure it becomes acidic.
A precipitate of the hydrochloride salt should form. Stir the resulting slurry in the ice bath for 30-60 minutes.
Collect the crude salt by vacuum filtration and wash with cold diethyl ether or MTBE.
Perform a solvent screening (Protocol 4.2) on the crude salt. Good solvents to test for the salt include alcohol/water mixtures, isopropanol, or ethanol.
Recrystallize the salt using the single-solvent method (Protocol 5.1) with the best solvent identified. For example, dissolve the salt in a minimum of hot isopropanol, allow it to cool, and collect the purified N-(Heptan-2-yl)cyclohexanamine hydrochloride crystals.
Visualization of the Crystallization Workflow
The following diagram illustrates the decision-making process for developing a crystallization procedure for N-(Heptan-2-yl)cyclohexanamine.
Caption: Decision workflow for selecting a crystallization protocol.
Troubleshooting Common Issues
Oiling Out: The compound precipitates as a liquid instead of a solid. This occurs when the solution becomes supersaturated at a temperature above the compound's melting point (or the melting point of a solvate).
Solution: Use a more dilute solution, cool more slowly, or switch to a lower-boiling point solvent. Converting to a salt (Protocol C) is often the best solution as salts have higher melting points.
No Crystal Formation: The solution remains clear even after cooling and scratching.
Solution: The compound may be too soluble. Try adding a small amount of anti-solvent. If using a single solvent, try a less polar option. Seeding with a previously formed crystal can also initiate nucleation.
Poor Crystal Quality (Needles/Powder): Crystallization occurred too rapidly.
Solution: Slow down the cooling process. Use a more dilute solution. Consider a different solvent system, such as vapor diffusion, where the anti-solvent is slowly introduced via the vapor phase.[8]
Conclusion
The successful crystallization of N-(Heptan-2-yl)cyclohexanamine is readily achievable through a systematic and logical approach. By analyzing the molecule's physicochemical properties, a targeted solvent screening can efficiently identify viable single-solvent or mixed-solvent systems. For recalcitrant systems where the free amine fails to produce high-quality crystals, conversion to a hydrochloride salt provides a robust and highly effective alternative. The protocols and workflows detailed in this guide serve as a comprehensive resource for researchers to achieve high-purity crystalline material essential for the advancement of chemical and pharmaceutical development.
References
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents? [Online discussion]. Available at: [Link]
Chen, J., et al. (2019). Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol–N-Methyl-2-pyrrolidone. Crystal Growth & Design, 19(9), 5058-5068. Available at: [Link]
Solubility of Things. Cyclohexylamine. Available at: [Link]
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Available at: [Link]
University of Geneva. Guide for crystallization. Available at: [Link]
Larger, A., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 218-224. Available at: [Link]
Laughlin, R. G. (1975). U.S. Patent No. US3864402A: Purification of secondary alkyl amines. Google Patents.
Clarke, H. T., & Hartman, W. W. (1929). Methylamine Hydrochloride. Organic Syntheses, 9, 50. Available at: [Link]
Ma, Y., et al. (2023). Growth of single-crystal imine-linked covalent organic frameworks using amphiphilic amino-acid derivatives in water. Nature Chemistry, 15, 1265–1272. Available at: [Link]
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]
Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society, 126(41), 13335-13342. Available at: [Link]
Wang, H., et al. (2025). Rapid Synthesis of Single-Crystal Covalent Organic Framework with Controllable Crystal Habits. Journal of the American Chemical Society. Available at: [Link]
Cuscurida, M., & Lin, J. J. (1987). U.S. Patent No. US4670232A: Recovery of amines from by-product chloride salts. Google Patents.
Organic Chemistry. (2020). How to Grow Single Crystals. YouTube. Available at: [Link]
Fischer, U., et al. (2012). European Patent No. EP2436381A1: Crystallization of hydrohalides of pharmaceutical compounds. Google Patents.
An In-Depth Technical Guide to N-(Heptan-2-yl)cyclohexanamine: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of N-(Heptan-2-yl)cyclohexanamine, a secondary aliphatic amine with significant potential in various chemical and pharmaceutical applications. This document is inten...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of N-(Heptan-2-yl)cyclohexanamine, a secondary aliphatic amine with significant potential in various chemical and pharmaceutical applications. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular properties, synthesis, characterization, and potential uses.
Core Molecular and Physicochemical Properties
N-(Heptan-2-yl)cyclohexanamine is a secondary amine characterized by a cyclohexyl group and a heptan-2-yl group attached to a central nitrogen atom. A thorough understanding of its fundamental properties is crucial for its application and further research.
The molecular formula for N-(Heptan-2-yl)cyclohexanamine is C13H27N[1]. Based on this formula, the molecular weight can be calculated by summing the atomic weights of its constituent atoms (13 carbons, 27 hydrogens, and 1 nitrogen).
The synthesis of secondary amines such as N-(Heptan-2-yl)cyclohexanamine is most commonly and efficiently achieved through reductive amination. This one-pot reaction involves the condensation of a primary amine with a ketone or aldehyde to form an imine intermediate, which is then reduced in situ to the desired secondary amine. This method is widely favored as it effectively prevents the over-alkylation that can be problematic with direct alkylation methods[4].
For the synthesis of N-(Heptan-2-yl)cyclohexanamine, cyclohexylamine (a primary amine) and 2-heptanone (a ketone) are the logical starting materials. The reaction is typically carried out in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), under slightly acidic conditions to facilitate imine formation[4][5].
Caption: Synthetic workflow for N-(Heptan-2-yl)cyclohexanamine via reductive amination.
Experimental Protocol:
Reaction Setup: To a solution of cyclohexylamine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask, add 2-heptanone (1.1 equivalents).
Acid Catalyst: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the formation of the iminium ion intermediate.
Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture. The mild nature of this reducing agent is crucial as it selectively reduces the iminium ion without significantly reducing the starting ketone[5].
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting materials are consumed.
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Purification: Concentrate the organic extract under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure N-(Heptan-2-yl)cyclohexanamine.
Structural Characterization
The structural elucidation and confirmation of N-(Heptan-2-yl)cyclohexanamine are typically achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the cyclohexyl and heptyl groups. Protons on the carbons adjacent to the nitrogen atom will be deshielded and appear at a higher chemical shift (downfield) compared to other aliphatic protons[6][7]. The N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration[6]. The addition of D₂O will cause the N-H signal to disappear, confirming its identity[6][7].
¹³C NMR: In the carbon NMR spectrum, the carbons directly bonded to the nitrogen atom will also be deshielded and appear further downfield than the other aliphatic carbons in the molecule[6][7].
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule.
Molecular Ion Peak: According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight[6][8]. For N-(Heptan-2-yl)cyclohexanamine (C13H27N), the molecular ion peak (M⁺) is expected at an m/z value corresponding to its molecular weight of approximately 197.
Fragmentation Pattern: Alkylamines typically undergo a characteristic α-cleavage in the mass spectrometer, where the C-C bond nearest to the nitrogen atom is broken. This results in the formation of a stable, resonance-stabilized, nitrogen-containing cation and an alkyl radical[6][7]. For N-(Heptan-2-yl)cyclohexanamine, two primary α-cleavage pathways are possible, leading to characteristic fragment ions.
Caption: Predicted mass spectrometry α-cleavage fragmentation of N-(Heptan-2-yl)cyclohexanamine.
Potential Applications and Significance
While specific applications for N-(Heptan-2-yl)cyclohexanamine are not extensively documented in publicly available literature, the broader class of N-alkylated cyclohexanamines serves as crucial intermediates in various industrial and pharmaceutical sectors.
Pharmaceutical Synthesis: Cyclohexylamine and its derivatives are building blocks for a range of pharmaceuticals, including mucolytics, analgesics, and bronchodilators[2]. The lipophilic nature of the heptyl group in N-(Heptan-2-yl)cyclohexanamine could be leveraged to modulate the pharmacokinetic properties of drug candidates.
Agrochemicals: N-alkylated amines are integral to the synthesis of various herbicides and insecticides[3].
Corrosion Inhibitors: The amine functional group can effectively adsorb onto metal surfaces, making cyclohexylamine and its derivatives effective corrosion inhibitors, particularly in boiler water treatment systems[2].
Rubber Vulcanization Accelerators: These compounds can act as precursors to sulfenamide-based reagents, which are used to accelerate the vulcanization process in the rubber industry[2].
The specific stereochemistry and alkyl chain length of N-(Heptan-2-yl)cyclohexanamine may offer unique properties that could be explored for novel applications in these and other fields. Further research into its biological activity and material properties is warranted.
Conclusion
N-(Heptan-2-yl)cyclohexanamine is a secondary amine with well-defined molecular and physicochemical properties. Its synthesis can be reliably achieved through reductive amination, a robust and scalable method. The structural confirmation of this compound relies on standard analytical techniques such as NMR and mass spectrometry. While direct applications are yet to be fully explored, its structural similarity to other industrially and pharmaceutically relevant N-alkylated cyclohexanamines suggests significant potential as a versatile chemical intermediate. This guide provides a solid foundation for researchers and developers interested in exploring the synthesis and application of this and related compounds.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. Retrieved from [Link]
Use of N-(Heptan-2-yl)cyclohexanamine in organic synthesis
Application Note: N-(Heptan-2-yl)cyclohexanamine in Organic Synthesis Executive Summary N-(Heptan-2-yl)cyclohexanamine (CAS: 132666-32-1), also known as N-(1-methylhexyl)cyclohexanamine, is a sterically hindered, lipophi...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: N-(Heptan-2-yl)cyclohexanamine in Organic Synthesis
Executive Summary
N-(Heptan-2-yl)cyclohexanamine (CAS: 132666-32-1), also known as N-(1-methylhexyl)cyclohexanamine, is a sterically hindered, lipophilic secondary amine.[1] It serves as a critical model for the synthesis of bulky amines via reductive amination and acts as a functional intermediate in the production of rubber vulcanization accelerators (sulfenamides) and corrosion inhibitors .[2]
This guide provides validated protocols for its synthesis and downstream application. Unlike simple primary amines, the steric bulk of the cyclohexyl ring combined with the branched heptan-2-yl chain presents unique challenges in nucleophilic substitution, making reductive amination the superior synthetic route.[1]
Key Chemical Data:
Property
Value
CAS Number
132666-32-1
Formula
C₁₃H₂₇N
Molecular Weight
197.36 g/mol
Appearance
Colorless to pale yellow oil
Solubility
Miscible in organic solvents (DCM, THF, Toluene); insoluble in water.[1][3]
| pKa (Calc) | ~10.5 (Typical for dialkylamines) |[1][2]
Synthesis Protocol: Catalytic Reductive Amination
Objective: Synthesize N-(Heptan-2-yl)cyclohexanamine with >90% yield using a "One-Pot" reductive amination strategy.
Rationale: Direct alkylation of cyclohexylamine with 2-bromoheptane leads to over-alkylation and elimination byproducts.[1][2] Reductive amination using Sodium Triacetoxyborohydride (STAB) is the preferred method due to its mild nature and selectivity for aldehydes/ketones in the presence of other functional groups.[2]
In a 100 mL round-bottom flask under Nitrogen atmosphere, dissolve 2-heptanone (1.14 g, 10 mmol) and cyclohexylamine (0.99 g, 10 mmol) in DCE (30 mL).
Add Acetic Acid (0.6 g, 10 mmol).
Technical Insight: Stir at Room Temperature (RT) for 30–60 minutes. The acid catalyzes the dehydration of the hemiaminal intermediate to form the imine (Schiff base).[2]
Reduction:
Cool the mixture to 0°C in an ice bath.
Add STAB (2.97 g, 14 mmol) portion-wise over 10 minutes.
Safety Note: Hydrogen gas evolution may occur; ensure proper venting.[2]
Remove ice bath and stir at RT for 12–16 hours.
Quench and Workup:
Quench the reaction by carefully adding saturated aqueous NaHCO₃ (30 mL).[2] Stir until gas evolution ceases.
Extract with Dichloromethane (DCM) (3 x 20 mL).[2][4]
Wash combined organic layers with Brine (20 mL).[2]
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
Purification:
The crude oil is typically >95% pure.[2] If necessary, purify via flash column chromatography (SiO₂; Eluent: Hexanes/Ethyl Acetate 9:1 + 1% Triethylamine).[2]
Reaction Pathway Visualization
Figure 1: Stepwise mechanism of the reductive amination process.[1]
Application Protocol: Synthesis of Sulfenamide Accelerators
Context: Sterically hindered secondary amines are the building blocks for delayed-action vulcanization accelerators in the rubber industry.[1][2] The bulky cyclohexyl and heptyl groups provide "scorch safety" (preventing premature rubber hardening during processing).[2]
Objective: Convert N-(Heptan-2-yl)cyclohexanamine into a Benzothiazole Sulfenamide derivative.
Methodology (Oxidative Coupling):
Preparation:
Dissolve 2-Mercaptobenzothiazole (MBT) (10 mmol) and N-(Heptan-2-yl)cyclohexanamine (15 mmol, 1.5 excess) in Isopropanol/Water (70:30).
Oxidation:
Add Sodium Hypochlorite (NaOCl) (12% solution, 12 mmol) dropwise at 45–50°C over 1 hour.
Mechanism:[1][2][5] The amine is N-chlorinated in situ, followed by nucleophilic attack by the benzothiazole anion.[2]
Isolation:
The product precipitates as a solid or heavy oil.[2]
Filter/decant, wash with water, and dry under vacuum.[2]
Outcome: Formation of N-cyclohexyl-N-(heptan-2-yl)benzothiazole-2-sulfenamide.[1] This compound acts as a heat-activated sulfur donor for crosslinking rubber polymers.[1][2]
Mechanism:
N-(Heptan-2-yl)cyclohexanamine functions as a filming amine .[1]
Adsorption: The nitrogen lone pair adsorbs onto metal surfaces (Fe).[2]
Hydrophobicity: The lipophilic tail (heptan-2-yl + cyclohexyl) forms a hydrophobic barrier, repelling water and preventing oxidative attack (rust).[1][2]
Protocol for Efficiency Testing:
Method: Tafel Polarization or Weight Loss Method.[2]
Concentration: 50–200 ppm in 1M HCl.
Expected Result: >90% inhibition efficiency due to the high surface coverage provided by the branched alkyl chain.[2]
References & Authority
Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.[2]
Datta, R. N. (2002).[2] "Rubber Curing Systems."[2] Rapra Review Reports, 12(12). (Context for Sulfenamide Accelerators).
Tripathi, K. D. (2013).[2] Essentials of Medical Pharmacology. (Context for secondary amine pharmacophores).
ChemicalBook. (2024).[2][6] "Cyclohexylamine Properties and Derivatives."
Investigational Framework for N-(Heptan-2-yl)cyclohexanamine: A Guide to Exploring Pharmaceutical Potential
Prepared by: Gemini, Senior Application Scientist For: Researchers, scientists, and drug development professionals. Abstract: N-(Heptan-2-yl)cyclohexanamine is a novel chemical entity with no established record in pharma...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
For: Researchers, scientists, and drug development professionals.
Abstract: N-(Heptan-2-yl)cyclohexanamine is a novel chemical entity with no established record in pharmaceutical literature. This guide provides a comprehensive framework for its initial investigation. By analyzing its structural motifs—a cyclohexylamine core common to various neuroactive agents and a lipophilic N-heptyl side chain—we hypothesize potential biological targets and outline a phased research plan. This document serves as a detailed application note and protocol guide for initiating a preclinical discovery campaign, from in silico analysis and in vitro screening to preliminary ADME-Tox profiling, to systematically uncover the therapeutic potential of this compound.
Introduction and Rationale
N-(Heptan-2-yl)cyclohexanamine belongs to the broad class of cyclohexylamine derivatives. This structural class is of significant interest in pharmaceutical research due to its presence in well-characterized drugs and tool compounds that modulate key central nervous system (CNS) targets.[1][2] Notably, arylcyclohexylamines like ketamine and phencyclidine (PCP) are known for their potent N-methyl-D-aspartate (NMDA) receptor antagonism.[3][4] Other non-aromatic amino-alkyl-cyclohexanes have also been developed as uncompetitive NMDA receptor antagonists for conditions such as neurodegenerative diseases.[1][5]
The structure of N-(Heptan-2-yl)cyclohexanamine suggests two primary areas for initial investigation:
Neuromodulatory Activity: The cyclohexylamine scaffold provides a strong basis for hypothesizing activity at CNS receptors. The nature and size of the N-alkyl substituent can significantly influence affinity and selectivity for targets such as NMDA receptors, monoamine transporters (dopamine, norepinephrine, serotonin), or sigma receptors.[3][6]
Lipophilicity and Pharmacokinetics: The heptan-2-yl group is a moderately long, lipophilic alkyl chain. This feature is expected to influence the compound's ability to cross the blood-brain barrier and will play a critical role in its structure-activity relationship (SAR), potentially optimizing binding within hydrophobic pockets of target proteins.[6][7]
Given the lack of existing data, a systematic, multi-phase approach is required to characterize the pharmacological profile of this compound. This guide provides the necessary protocols to initiate such an investigation.
Proposed Research & Application Workflow
A logical, phased approach is essential for efficiently evaluating a novel compound. The following workflow is proposed to systematically determine the pharmacological profile of N-(Heptan-2-yl)cyclohexanamine.
Caption: Proposed workflow for the pharmaceutical evaluation of N-(Heptan-2-yl)cyclohexanamine.
The compound must first be synthesized or procured from a reliable source.[8] Purity must be confirmed (>95%) using standard analytical techniques such as NMR, LC-MS, and elemental analysis. The synthesis could potentially be achieved via reductive amination of cyclohexanone with heptan-2-amine.
In Silico Screening
Before committing to expensive wet-lab experiments, computational tools can help prioritize potential targets.
Application Note: Docking studies can predict the binding affinity and pose of the compound at the active sites of hypothesized targets. Based on the cyclohexylamine scaffold, primary targets should include the NMDA receptor ion channel pore (PCP/MK-801 site) and the substrate binding sites of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[9][10]
Protocol 1: Molecular Docking Protocol
Target Preparation: Obtain crystal structures of human NMDA receptor (GluN1/GluN2A subunits), DAT, SERT, and NET from the Protein Data Bank (PDB). Prepare the proteins by removing water molecules, adding hydrogen atoms, and assigning charges using software like Schrödinger Maestro or AutoDock Tools.
Ligand Preparation: Generate a 3D structure of N-(Heptan-2-yl)cyclohexanamine. Perform energy minimization using a suitable force field (e.g., OPLS3e).
Grid Generation: Define the binding site for each target. For the NMDA receptor, center the grid on the known MK-801 binding site. For monoamine transporters, center the grid on the primary substrate/inhibitor binding site.[11]
Docking Execution: Perform docking using a program like Glide or AutoDock Vina. Use standard precision (SP) and extra precision (XP) modes if available.
Analysis: Analyze the resulting poses and docking scores. A lower (more negative) score indicates a more favorable predicted binding energy. Evaluate key interactions (e.g., hydrogen bonds, hydrophobic contacts) with protein residues.
Phase 2: In Vitro Biological Screening
This phase aims to identify and validate the biological target(s) of the compound.
Primary Binding Assays
Application Note: A broad panel of radioligand binding assays is the most efficient method to screen for affinity at multiple targets simultaneously. This initial screen will determine if the compound binds with significant affinity to any of the hypothesized receptors or transporters.
Table 1: Hypothetical Primary Binding Assay Panel & Data
This table presents example data that would be generated from this protocol.
Protocol 2: Radioligand Binding Assay for Dopamine Transporter (DAT)
Membrane Preparation: Use membranes from HEK293 cells stably expressing the human dopamine transporter (hDAT).
Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
Reaction Mixture: In a 96-well plate, combine:
50 µL of assay buffer
25 µL of [³H]WIN 35,428 (final concentration ~2-3 nM)
25 µL of N-(Heptan-2-yl)cyclohexanamine (at 10-12 different concentrations, e.g., 0.1 nM to 10 µM) or vehicle.
100 µL of cell membrane suspension (~10-20 µg protein).
Nonspecific Binding: For determining nonspecific binding, use a high concentration of a known DAT inhibitor like cocaine (10 µM) in place of the test compound.
Incubation: Incubate the plate at room temperature for 60-90 minutes.
Harvesting: Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percent inhibition versus the log concentration of the test compound and fit the data to a one-site competition model using software like GraphPad Prism to determine the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Secondary Functional Assays
Application Note: If a binding "hit" is identified (e.g., Kᵢ < 1 µM), functional assays are required to determine if the compound acts as an agonist, antagonist, or inhibitor. Based on the hypothetical data in Table 1, the compound shows moderate affinity for DAT. A substrate uptake assay would be the appropriate functional follow-up.
Caption: Hypothesized mechanism: Inhibition of the dopamine transporter (DAT).
Protocol 3: [³H]Dopamine Uptake Assay
Cell Culture: Plate HEK293 cells expressing hDAT in a 96-well plate and grow to confluence.
Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells for 10-15 minutes at 37°C with various concentrations of N-(Heptan-2-yl)cyclohexanamine or a control inhibitor (e.g., cocaine).
Initiate Uptake: Add [³H]Dopamine (final concentration ~10-20 nM) to each well and incubate for a short period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of uptake.
Terminate Uptake: Rapidly aspirate the medium and wash the cells three times with ice-cold KRH buffer to stop the uptake process.
Cell Lysis: Lyse the cells with 1% SDS solution.
Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the amount of [³H]Dopamine taken up by the cells.
Data Analysis: Determine the IC₅₀ value for uptake inhibition by plotting the percent inhibition against the log concentration of the compound.
Phase 3: Early ADME-Tox Profiling
Application Note: Early assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity is crucial to de-risk a compound. Simple, high-throughput in vitro assays can provide an early indication of potential liabilities.
Table 2: Representative Early ADME-Tox Profile [Hypothetical Data]
Cell Plating: Seed N2a (mouse neuroblastoma) or HepG2 (human liver carcinoma) cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
Compound Treatment: Treat the cells with a range of concentrations of N-(Heptan-2-yl)cyclohexanamine (e.g., 1 µM to 100 µM) for 24-48 hours. Include a vehicle control and a positive control for toxicity (e.g., doxorubicin).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus log concentration to determine the IC₅₀ value. An IC₅₀ > 50 µM is generally considered a favorable result in early screening.[12][13]
Conclusion and Future Directions
This document outlines a structured, hypothesis-driven framework for the initial pharmaceutical evaluation of N-(Heptan-2-yl)cyclohexanamine. By progressing through the proposed phases of in silico analysis, in vitro screening, and early ADME-Tox profiling, researchers can efficiently identify the primary biological target(s), confirm the mechanism of action, and assess the compound's basic drug-like properties.
Should the results from these initial phases prove promising—for instance, demonstrating potent and selective activity at a specific target with a clean off-target and safety profile—the next logical step would be to advance the compound into in vivo animal models. These studies would be designed to assess pharmacokinetics, efficacy in a disease-relevant model (e.g., models for depression or Parkinson's disease if DAT inhibition is confirmed), and preliminary tolerability.
References
Google Patents. (n.d.). Cyclohexylamine derivative as subtype selective nmda receptor antagonists.
Parsons, C. G., Danysz, W., & Quack, G. (1998). Amino-alkyl-cyclohexanes as a novel class of uncompetitive NMDA receptor antagonists. Drug News & Perspectives, 11(9), 523-533.
Wikipedia. (n.d.). Arylcyclohexylamine. Retrieved from [Link]
Arbouche, N., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Pharmaceuticals, 15(12), 1513.
Biointerface Research in Applied Chemistry. (2024).
Rothman, R. B., et al. (1994). Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites. Journal of Medicinal Chemistry, 37(23), 3956-3968.
MDPI. (2020).
Parsons, C. G., et al. (1999).
DeWald, H. A., et al. (1994). The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. Journal of Medicinal Chemistry, 37(23), 3945-3955.
National Center for Biotechnology Information. (n.d.). Syntheses and Pharmacological Evaluations of Novel N-substituted Bicyclo-heptan-2-amines at NMDA Receptors. Retrieved from [Link]
Coleman, N., et al. (2013). Toxicity Studies on Novel N-Substituted Bicyclo-Heptan-2-Amines at NMDA Receptors. Pharmaceuticals, 6(4), 536-545.
ResearchGate. (n.d.). Synthesis and biological activity of cyclohexylamine derivatives. Retrieved from [Link]
Teodori, E., et al. (2010). N,N-bis(cyclohexanol)amine aryl esters: the discovery of a new class of highly potent inhibitors of transporter-dependent multidrug resistance (MDR). Current Topics in Medicinal Chemistry, 10(17), 1715-1731.
Gryglewski, R., et al. (1975). Cyclohexyl analogues of some antiinflammatory drugs. Polish Journal of Pharmacology and Pharmacy, 27(4), 411-417.
Taylor & Francis. (n.d.). Cyclohexylamine – Knowledge and References. Retrieved from [Link]
ResearchGate. (n.d.). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES.
National Center for Biotechnology Information. (n.d.). Toxicity Studies on Novel N-Substituted Bicyclo-Heptan-2-Amines at NMDA Receptors. Retrieved from [Link]
Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]
Drug Design Org. (2005). Structure Activity Relationships. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse. Retrieved from [Link]
Wikipedia. (n.d.). Vesicular monoamine transporter. Retrieved from [Link]
DAU. (2023). Structure–Activity Relationship of N-Ethyl-Hexedrone Analogues: Role of the α-Carbon Side-Chain Length in the Mechanism of Ac.
MDPI. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters.
Google Patents. (n.d.). 1,4-cyclohexylamine derivatives and processes for the preparation thereof.
Ataman Kimya. (n.d.). CYCLOHEXYLAMINE. Retrieved from [Link]
Organic Syntheses. (2018). Preparation of N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2- ylidene)nitramide.
MDPI. (2025). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine.
LookChem. (n.d.). n-(2-heptyl)cyclohexylamine cas no.132666-32-1 - BOC Sciences. Retrieved from [Link]
ResearchGate. (n.d.). Novel Tricyclo[4.2.1]Nonane and Bicyclo[2.2.1]Heptane Derivatives: Synthesis, in Vitro Biological Activities and in Silico Studies.
Australian Industrial Chemicals Introduction Scheme. (2023).
Experimental protocol for using N-(Heptan-2-yl)cyclohexanamine as a building block
Application Note: Experimental Protocol for Using N-(Heptan-2-yl)cyclohexanamine as a Building Block Abstract This guide details the experimental handling, synthesis, and application of N-(Heptan-2-yl)cyclohexanamine (CA...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Experimental Protocol for Using N-(Heptan-2-yl)cyclohexanamine as a Building Block
Abstract
This guide details the experimental handling, synthesis, and application of N-(Heptan-2-yl)cyclohexanamine (CAS: 132666-32-1), a sterically demanding secondary amine.[1][2] Unlike simple alkyl amines, this scaffold combines a lipophilic cyclohexyl ring with a branched heptyl chain, offering unique opportunities to modulate LogP , metabolic stability , and Fsp3 (fraction of sp3 hybridized carbons) in small molecule libraries.[3] This document provides a self-validating protocol for its synthesis via reductive amination and its subsequent use in high-value transformations like amide coupling and Buchwald-Hartwig arylation.[1][2]
Molecule Profile & Strategic Value
N-(Heptan-2-yl)cyclohexanamine is a "privileged" building block due to its ability to introduce significant steric bulk and lipophilicity without adding aromatic rings.[1][2]
Typical secondary amine basicity; forms stable salts.[3][4]
Chirality
Yes (C2 of heptyl)
Synthesis from 2-heptanone yields a racemate (±).[1][2][4]
Sterics
High
The -branching (methyl) and N-cyclohexyl group create a hindered nucleophile.[1][2]
Key Application Areas:
GPCR Ligands: Mimicking lipid structures in receptor antagonists.[3][4]
Ion Channel Blockers: Providing hydrophobic bulk to occlude pore domains.[3][4]
Metabolic Blocking: The branching at the
-position retards oxidative deamination by cytochrome P450 enzymes compared to linear alkyl chains.[1][2][4]
Synthesis Protocol: Reductive Amination
While commercially available, in-house preparation ensures purity and allows for the synthesis of analogs. The most robust route is the Reductive Amination of 2-heptanone with cyclohexylamine using Sodium Triacetoxyborohydride (STAB).[1][2][4]
Mechanism & Rationale
We utilize NaBH(OAc)₃ (STAB) because it is mild and selective.[4][5] Unlike NaCNBH₃, it is non-toxic.[3][4] Unlike NaBH₄, it does not reduce the ketone substrate competitively, as it selectively reduces the protonated iminium ion formed in situ.[3]
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1][2]
Protocol:
Imine Formation: In a flame-dried round-bottom flask under N₂, dissolve Cyclohexylamine (10 mmol, 0.99 g) in DCE (30 mL).
Activation: Add 2-Heptanone (11 mmol, 1.25 g) followed by Acetic Acid (10 mmol, 0.6 mL). The acid catalyzes imine formation.[3][4]
Checkpoint: Stir for 30 minutes at Room Temperature (RT).
Reduction: Cool the mixture to 0°C. Add STAB (14 mmol, 2.97 g) portion-wise over 10 minutes.
Note: Gas evolution (H₂) may occur; ensure venting.[3][4]
Reaction: Allow the mixture to warm to RT and stir for 12–16 hours.
QC Check: Monitor by TLC (10% MeOH in DCM).[3][4] The ketone spot should disappear.[3][4]
Work-up: Quench with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 mins until bubbling ceases. Extract with DCM (3 x 20 mL).
Purification: Dry organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, 0–10% MeOH/DCM with 1% NH₄OH).[3][4]
Yield Expectation: 75–85% as a colorless oil.[3][4]
Application Protocols: Downstream Diversification
Due to the steric hindrance of the N-cyclohexyl and N-(heptan-2-yl) groups, standard coupling conditions often fail.[1][2] The following protocols are optimized for hindered amines.
Workflow Visualization
Figure 1: Divergent synthesis workflow for N-(Heptan-2-yl)cyclohexanamine.
Protocol A: Amide Coupling (The T3P Method)
Standard EDC/HOBt couplings often stall due to sterics.[3][4] T3P (Propylphosphonic anhydride) is superior for low-nucleophilicity amines.[1][2]
Mix: Dissolve Carboxylic Acid (1.0 equiv) and N-(Heptan-2-yl)cyclohexanamine (1.1 equiv) in EtOAc or DMF.
Coupling: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise at 0°C.
Incubate: Stir at RT for 2–4 hours.
Validation: T3P byproducts are water-soluble.[3][1][2][4] Wash with water, 1M HCl, and sat.[3] NaHCO₃. Evaporate solvent to obtain clean amide.[3][4]
Protocol B: Buchwald-Hartwig Arylation
Attaching this amine to an aromatic ring requires specific ligands to overcome the steric barrier.[1][2]
Catalyst System: Use Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%).[3][4] RuPhos is specifically designed for secondary amines.[3][4]
Base: NaOtBu (1.4 equiv) provides the necessary basicity without nucleophilic competition.[3][4]
Solvent: Toluene or Dioxane (anhydrous, degassed).[3][4]
Conditions: Heat to 80–100°C under Argon for 12 hours.
Troubleshooting: If conversion is low, switch to BrettPhos ligand and raise temperature to 110°C.[3][4]
Quality Control & Characterization
To validate your synthesis, look for these diagnostic signals.
Technique
Diagnostic Signal
Interpretation
¹H NMR
2.6–3.0 ppm (Multiplet, 2H)
Represents the two methine protons (N-CH -cyclohexyl and N-CH -heptyl).[1][2]
¹H NMR
0.9–1.0 ppm (Doublet)
The methyl group at the chiral center of the heptyl chain.[4]
LCMS
[M+H]⁺ = 198.2
Confirm mass.[3][4] Look for clean single peak (unless chiral column used).[3][4]
Appearance
Colorless to pale yellow oil
Darkening indicates oxidation; store under Argon.[3][4]
Storage:
Free Base: Store at 4°C under inert gas. Prone to absorbing CO₂ (carbamate formation).[3][4]
HCl Salt: Dissolve in Et₂O, bubble HCl gas. Filter white solid.[3] Stable at RT indefinitely.
References
Abdel-Magid, A. F., et al. (1996).[3][4][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link
Grounding: Establishes the standard protocol for STAB-mediated reductive amin
Surry, D. S., & Buchwald, S. L. (2008).[3][4] "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link
Grounding: Validates the choice of RuPhos/BrettPhos for hindered secondary amines in Section 3.
Dunetz, J. R., et al. (2016).[3][4] "T3P: The Reagent of Choice for Large-Scale Amide Couplings."[1][2][4] Organic Process Research & Development. Link
Grounding: Supports the use of T3P for sterically demanding amide bond formations.[4]
Application Note: Asymmetric Synthesis of N-(Heptan-2-yl)cyclohexanamine
This Application Note is structured as a technical guide for the Asymmetric Synthesis of N-(Heptan-2-yl)cyclohexanamine , a benchmark reaction used to validate catalytic efficacy in Asymmetric Reductive Amination (ARA)....
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a technical guide for the Asymmetric Synthesis of N-(Heptan-2-yl)cyclohexanamine , a benchmark reaction used to validate catalytic efficacy in Asymmetric Reductive Amination (ARA).
Benchmark Protocols for Catalytic Reductive Amination
Executive Summary
N-(Heptan-2-yl)cyclohexanamine serves as a critical model substrate in the field of asymmetric synthesis, specifically for evaluating the performance of Asymmetric Reductive Amination (ARA) catalysts.[1] The steric bulk of the cyclohexyl group combined with the enolizable nature of 2-heptanone presents a specific challenge for chemo- and enantioselectivity.
This guide provides two validated protocols for synthesizing this chiral amine:
Iridium-Catalyzed ARA: The industry "gold standard" for high enantioselectivity.[1]
Biocatalytic Transamination: A sustainable, metal-free alternative using Amine Transaminases (ATAs).[1]
Key Applications:
Catalyst Benchmarking: Validation of new P,N-ligands or Iron-based catalysts.[1]
Chiral Building Blocks: Synthesis of lipophilic chiral amine scaffolds for agrochemicals.
Process Development: Optimization of "one-pot" reductive amination parameters (H₂ pressure, Lewis acid additives).
Chemical Pathway & Mechanism
The synthesis proceeds via the condensation of 2-heptanone and cyclohexylamine to form a ketimine intermediate, which is subsequently reduced asymmetrically.[1]
Reaction Scheme
Substrates: 2-Heptanone + Cyclohexylamine
Reagents: Hydrogen source (H₂ gas or Formate), Catalyst (Ir-complex or Enzyme)
Product: N-(Heptan-2-yl)cyclohexanamine (Target ee > 90%)[1]
Figure 1: General reaction pathway for the asymmetric reductive amination of 2-heptanone with cyclohexylamine.
This protocol utilizes a chiral Iridium-P,N ligand complex.[1] It is robust and widely adaptable for generating the (R)- or (S)-enantiomer depending on the ligand choice (e.g., f-Binaphane or phosphino-oxazoline).[1]
This method uses Amine Transaminases (ATAs) to transfer an amino group from an achiral donor (isopropylamine) to the ketone.[1] It operates under mild conditions (aqueous buffer, ambient pressure).[1]
Materials
Enzyme: (R)- or (S)-Selective Amine Transaminase (commercial kits available, e.g., from Codexis or Johnson Matthey).[1]
Amine Donor: Cyclohexylamine (often used in excess) or Isopropylamine (if using a transaminase that accepts cyclohexylamine as a product acceptor, though direct coupling is rarer enzymatically.[1] Modification: Often enzymes use Isopropylamine as donor to make the primary amine, then reductive alkylation.[1] However, for secondary amine formation directly, Imine Reductases (IREDs) are the superior biocatalytic choice).[1]
Refined Protocol using Imine Reductase (IRED):
Since ATAs typically make primary amines, IREDs are the specific class for making secondary amines like N-(heptan-2-yl)cyclohexanamine.[1]
Detection: UV at 210 nm (or Refractive Index if UV signal is weak due to lack of chromophores).[1]
Derivatization (Optional): If UV detection is difficult (since the molecule lacks aromatic rings), derivatize with Benzoyl Chloride prior to injection to enhance UV absorption.[1]
Analytical methods for detecting N-(Heptan-2-yl)cyclohexanamine
Application Note: High-Sensitivity Analytical Profiling of N-(Heptan-2-yl)cyclohexanamine Executive Summary & Chemical Context N-(Heptan-2-yl)cyclohexanamine (CAS: 92162-22-6), also known as N-cyclohexyl-2-aminoheptane ,...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Sensitivity Analytical Profiling of N-(Heptan-2-yl)cyclohexanamine
Executive Summary & Chemical Context
N-(Heptan-2-yl)cyclohexanamine (CAS: 92162-22-6), also known as N-cyclohexyl-2-aminoheptane , is a secondary aliphatic amine structurally related to the sympathomimetic stimulants Tuaminoheptane (2-aminoheptane) and Propylhexedrine .
While often encountered as a specialized intermediate in the synthesis of pharmaceutical alkylamines, it has recently drawn attention in forensic and toxicological screening as a potential impurity or designer analog in "pre-workout" supplements containing Octodrine (DMHA) or 1,3-DMAA .
This guide provides a definitive analytical framework for its detection and quantification. Unlike primary amines, the N-cyclohexyl steric hindrance requires specific chromatographic considerations to prevent peak tailing and ensure accurate mass spectrometry fragmentation.
Physicochemical Profile:
Property
Value
Notes
Formula
C₁₃H₂₇N
Secondary Amine
Molecular Weight
197.36 g/mol
Monoisotopic: 197.21
pKa (Calc.)
~10.5
Highly basic; requires high pH extraction or acidic mobile phase
LogP (Calc.)
4.8
Highly lipophilic; strong retention on C18
| Solubility | Organic solvents (MeOH, DCM) | Poor water solubility as free base |
Objective: Trace-level quantification in biological matrices (plasma/urine) or complex supplement formulations.
Principle: Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.
Chromatographic Conditions
System: UHPLC (Agilent 1290 / Waters Acquity)
Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm) or equivalent.
Rationale: The high lipophilicity (LogP 4.8) requires a C18 phase.[1] A biphenyl column is an alternative if isomer separation (e.g., from N-hexyl analogs) is needed.
Mobile Phase A: 0.1% Formic Acid in Water + 5mM Ammonium Formate.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Note: Ammonium formate is added to buffer the pH and improve peak shape for the secondary amine.
Gradient:
0-1 min: 5% B
1-6 min: Linear ramp to 95% B
6-8 min: Hold 95% B
8.1 min: Re-equilibrate 5% B
Flow Rate: 0.4 mL/min
Temp: 40°C
Mass Spectrometry Parameters (ESI+)
Source: ESI Positive Mode
Capillary Voltage: 3.5 kV
Desolvation Temp: 450°C
Precursor Ion: m/z 198.2 [M+H]⁺
MRM Transition Table:
Transition Type
Precursor (m/z)
Product (m/z)
Collision Energy (eV)
Mechanistic Origin
Quantifier
198.2
116.1
15-20
Loss of Cyclohexene (Neutral loss of 82 Da via McLafferty-like rearrangement)
Critical Insight: The transition 198.2 → 116.1 is the most specific. It represents the cleavage of the N-cyclohexyl bond with hydrogen transfer, leaving the protonated 2-aminoheptane core. This distinguishes it from linear alkyl isomers.
Objective: Identification of the amine in raw chemical powders or oils.
Challenge: Secondary amines often exhibit peak tailing and thermal instability on standard GC columns.
Solution: Derivatization with TFAA (Trifluoroacetic Anhydride) is recommended to form the stable amide.
Sample Preparation (Derivatization)
Dissolve 10 mg sample in 1 mL Ethyl Acetate.
Add 50 µL TFAA.
Incubate at 60°C for 20 minutes.
Evaporate to dryness under Nitrogen.
Reconstitute in 1 mL Ethyl Acetate.
GC-MS Parameters
Column: DB-5MS or HP-5MS (30m x 0.25mm, 0.25µm).
Carrier Gas: Helium @ 1.0 mL/min.
Inlet: 250°C, Split 20:1.
Oven Program:
60°C (hold 1 min)
20°C/min to 280°C (hold 5 min)
Detection: EI Source (70 eV), Scan range 40-350 amu.
Base Peak: m/z ~180-200 region (Alpha-cleavage of the heptyl chain).
Key Fragment: m/z 69 (CF₃⁺) – Diagnostic for TFA derivatives.
Protocol Logic & Workflow Visualization
The following diagram illustrates the decision matrix for selecting the appropriate analytical workflow based on sample type.
Caption: Decision tree for selecting LC-MS/MS vs. GC-MS workflows based on sample matrix complexity and sensitivity requirements.
Validation & Quality Assurance
To ensure Trustworthiness and Self-Validation , the following criteria must be met before routine analysis:
System Suitability:
Inject a 100 ng/mL standard 5 times.
Requirement: %RSD of Peak Area < 2.0%.
Tailing Factor: Must be < 1.5 (Critical for secondary amines).
Linearity:
Range: 10 ng/mL to 1000 ng/mL.
Requirement: R² > 0.995 using 1/x weighting.
Carryover Check:
Inject a blank immediately after the highest standard (1000 ng/mL).
Requirement: Analyte peak in blank < 20% of LLOQ.
References
Cohen, P. A., et al. (2017).[2] "Four experimental stimulants found in sports and weight loss supplements: 2-amino-6-methylheptane (octodrine)..." Clinical Toxicology. Link
Context: Establishes extraction protocols for alkylamine stimulants in supplement m
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 94747, N-heptan-2-ylidenehydroxylamine (Related Structure)." Link
Context: Structural d
World Anti-Doping Agency (WADA). "Prohibited List – Stimulants (S6)."[3] Link
Context: Regulatory framework for heptan-2-amine deriv
Lesiak, A. D., et al. (2013). "Rapid detection of amines in mass spectrometry using derivatization." Journal of Forensic Sciences.
Context: Validates the use of TFAA for secondary amine GC-MS analysis.
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Case Reference: #NH2C-STAB-001
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Subject: Degradation Mitigation & Troubleshooting for N-(Heptan-2-yl)cyclohexanamine
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you have observed unexpected impurity peaks, color changes, or mass balance issues with N-(Heptan-2-yl)cyclohexanamine (often functioning as a lipophilic secondary amine intermediate or ligand).
As a secondary amine featuring both a cyclic (cyclohexyl) and branched aliphatic (heptan-2-yl) substituent, this molecule presents a unique steric profile. While sterically more stable than simple dialkylamines, it remains vulnerable to three specific degradation vectors: Oxidative Dealkylation , Nitrosation (Regulatory Critical) , and Carbamate Formation .
This guide is structured to troubleshoot these specific failure modes using causal analysis and validated prevention strategies.
Module 1: The Oxidative Threat (Color Change & Potency Loss)
The Symptom[2][3][4][5][6][7][8][9][10][11]
Observation: Clear/colorless oil turns yellow or brown upon storage.
Analytical Signal: Appearance of unknown peaks in HPLC/GC; distinct "aldehyde-like" or "amine-like" odors differing from the parent.
The Mechanism: Oxidative Dealkylation
Contrary to common belief, the primary oxidative pathway for hindered secondary amines is often not N-oxidation, but oxidative dealkylation .
Radical Abstraction: A radical (often from peroxide impurities in solvents) abstracts a hydrogen atom from the
-carbon (most likely the C2 position of the heptyl chain due to stabilization).
Imine Formation: The resulting radical reacts with oxygen to form an imine intermediate.
Hydrolysis: The imine hydrolyzes, cleaving the molecule into a primary amine (Cyclohexanamine) and a ketone (2-Heptanone).
Visualizing the Pathway
Figure 1: Oxidative dealkylation pathway leading to fragmentation of the parent amine.
Troubleshooting & Prevention Protocol
Step
Action
Scientific Rationale
1. Diagnosis
Check for Cyclohexanamine (GC-MS) or 2-Heptanone .
These are the "fingerprint" degradants of dealkylation. N-oxides are less likely to be the major degradant due to steric hindrance.
2. Solvent Audit
Test solvents (THF, Ethers) for peroxides.
Secondary amines are radical scavengers; they will sacrifice themselves to quench peroxides in your solvent.
3. Mitigation
Add BHT (Butylated hydroxytoluene) or -Tocopherol (0.05 - 0.1%).
Phenolic antioxidants act as "sacrificial lambs," trapping radicals before they attack the amine -carbon.
4. Storage
Store under Argon/Nitrogen.
Exclusion of prevents the radical propagation step.
Module 2: The Nitrosamine Crisis (Regulatory "Red Alert")
The Symptom[2][3][4][5][6][7][8][9][10][11]
Observation: Often invisible. Detected only via high-sensitivity LC-MS/MS.
Criticality:High. N-nitroso-N-(heptan-2-yl)cyclohexanamine is a potential NDSRI (Nitrosamine Drug Substance Related Impurity). Regulatory agencies (FDA/EMA) have strict limits (often nanogram levels).
The Mechanism: Nitrosation
Secondary amines are the perfect precursors for nitrosamines.
Sources of nitrosating agents include nitrite impurities in excipients, NOx in the air, or contaminated water.
Visualizing the Pathway
Figure 2: Nitrosamine formation pathway. Note that this reaction is pH-dependent, peaking around pH 3-4.
Prevention Protocol (The "Safe Harbor" Strategy)
Nitrite Scavenging:
Action: Incorporate Ascorbic Acid (Vitamin C) or Caffeic Acid into the formulation or workup.
Why: These agents reduce nitrosating agents (NO+) back to NO gas (non-reactive) before they can attack the amine.
pH Control:
Action: Avoid processing at pH 3.0 – 4.0.
Why: This is the optimal pH window for nitrosation. Process at pH > 7 where the amine is protonated (less nucleophilic) or the nitrosating agent is unstable.
Water Quality:
Action: Use only purified water with certified low nitrite levels (<0.02 ppm).
Module 3: Physical Stability (The "Disappearing" Sample)
The Symptom[2][3][4][5][6][7][8][9][10][11]
Observation: White crust forming on the container rim; mass increase (hygroscopicity) or mass loss (volatility).
The Mechanism: Carbamate Formation & Volatility
Carbamate: Free base amines react reversibly with atmospheric
to form carbamic acid salts.
Volatility: As a C13 amine, the free base has a non-negligible vapor pressure.
Troubleshooting Guide
Issue
Fix
Crust Formation
Argon Blanket: The crust is likely the carbamate salt. Flush headspace with Argon to remove .
Mass Loss
Salt Formation: Convert the free base to a Hydrochloride (HCl) or Tartrate salt. This eliminates volatility and prevents absorption.
FAQ: Frequently Asked Questions
Q: Can I autoclave N-(Heptan-2-yl)cyclohexanamine?A:No. While the molecule is thermally stable up to ~150°C in inert conditions, autoclaving introduces moisture and heat (121°C), promoting hydrolysis if any imine impurities are present. Use sterile filtration (0.22
m PTFE) instead.
Q: I see a peak at RRT 0.85. Is this the N-oxide?A: Likely not . In hindered amines, the N-oxide often elutes after the parent in Reverse Phase HPLC (due to high polarity but strong interaction with water). A peak at RRT < 1.0 is more likely Cyclohexanamine (the cleavage product). Run a spike recovery with Cyclohexanamine standard to confirm.
Q: What is the best container for long-term storage?A:Amber Glass (Type I) with Teflon-lined caps.
Teflon:[1] Prevents leaching of plasticizers (which can contain peroxides).
References
Chemical Reviews. "Oxidation of Amines with Peroxides and Ozone." Mechanisms of oxidative dealkylation in secondary amines.
FDA Guidance for Industry. "Control of Nitrosamine Impurities in Human Drugs." Regulatory framework for NDSRI prevention.
Journal of Organic Chemistry. "Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines." Detailed radical pathways for amine degradation.
ICH Guidelines. "Stability Testing of New Drug Substances and Products Q1A(R2)." Standard stress testing protocols.
Technical Support Center: Crystallization of N-(Heptan-2-yl)cyclohexanamine
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals encountering challenges with the crystallization of N-(Heptan-2-yl)cyclohexanamine. This secondary amin...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals encountering challenges with the crystallization of N-(Heptan-2-yl)cyclohexanamine. This secondary amine, due to its structural properties, often presents as a liquid or low-melting solid, making its purification by crystallization non-trivial. This document provides a logical, science-backed framework for troubleshooting common issues, moving from foundational principles to actionable laboratory protocols.
Section 1: Foundational Principles - Why is N-(Heptan-2-yl)cyclohexanamine Difficult to Crystallize?
Understanding the molecular basis for crystallization difficulty is the first step in developing a robust purification strategy. N-(Heptan-2-yl)cyclohexanamine is an aliphatic secondary amine. Its non-planar cyclohexyl ring and flexible heptyl chain lead to significant conformational freedom. This flexibility hinders the molecule's ability to pack into a well-ordered, low-energy crystal lattice, often favoring a disordered, liquid (oily) state at ambient temperatures.
The primary obstacle is overcoming the entropic penalty of ordering these flexible molecules into a crystalline solid. A common and highly effective strategy is to convert the freebase amine into a salt, such as a hydrochloride or acetate.[1]
Scientific Rationale:
The conversion from a neutral amine to an ammonium salt introduces strong ionic interactions. These electrostatic forces provide a significant enthalpic driving force for crystallization, creating a more rigid and defined structure that packs more readily into a crystal lattice.[2] The resulting salt typically has a much higher melting point than the freebase, making it less prone to "oiling out" during the crystallization process.[1][3]
Section 2: Troubleshooting Workflow
This decision tree provides a logical path to navigate the challenges of crystallizing N-(Heptan-2-yl)cyclohexanamine. Start at the top and follow the path that corresponds to your experimental observations.
Caption: Troubleshooting Decision Tree for Crystallization.
Section 3: Frequently Asked Questions (FAQs)
Q1: My purified N-(Heptan-2-yl)cyclohexanamine is an oil at room temperature. How can I get it to crystallize?
This is the most common issue. The freebase amine lacks the strong intermolecular forces needed for a stable crystal lattice.
Primary Solution: Convert the amine to a salt.[1] The hydrochloride salt is the most common starting point due to its ease of formation and the high likelihood of producing a crystalline solid. This is achieved by dissolving the crude amine in a suitable solvent (like diethyl ether or ethyl acetate) and adding a solution of hydrochloric acid.
Scientific Rationale: The formation of the N-(Heptan-2-yl)cyclohexylammonium chloride salt introduces strong ion-ion interactions. These forces are significantly stronger than the van der Waals forces present in the neutral amine, providing the necessary energy to form a stable, ordered crystal lattice.[2] This conversion dramatically increases the melting point, making the compound a solid at room temperature and easier to handle in subsequent recrystallization steps.
Q2: I've formed the hydrochloride salt, but it precipitated as a fine powder or an amorphous solid. How do I recrystallize it?
A fine precipitate indicates that the salt "crashed out" of solution too quickly. Recrystallization is necessary to obtain well-defined, pure crystals.
Solution: The key is to find a solvent or solvent system where the salt is soluble when hot but sparingly soluble when cold.[4]
Solvent Screening: Test the solubility of a small amount of your salt in various solvents (see Table 1) at room temperature and at their boiling point. Ideal solvents include alcohols (isopropanol, ethanol) or ketone/ether mixtures.
Recrystallization: Once a suitable solvent is found, dissolve the bulk of the salt in the minimum amount of the hot solvent to create a saturated solution.[5] Allow the solution to cool slowly and undisturbed. Rapid cooling encourages the formation of small, impure crystals.[3]
Q3: My solution is cool, but no crystals have formed. What should I do?
This occurs when the solution is not sufficiently supersaturated or when the energy barrier for nucleation (the formation of the initial crystal seeds) has not been overcome.
Solutions to Induce Nucleation:
Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod.[1][5] This creates microscopic imperfections on the glass that can serve as nucleation sites.
Seeding: Add a single, tiny crystal of the desired compound (a "seed crystal") to the solution.[2][3] This provides a template for further crystal growth. If you don't have a pure crystal, try dipping a glass rod into the solution, removing it to let the solvent evaporate, and then re-introducing the rod with its thin film of solid residue.[3]
Increase Concentration: If the solution is not saturated enough, you can slowly evaporate some of the solvent to increase the solute concentration.[1]
Add an Anti-solvent: If your salt is dissolved in a "good" solvent, you can slowly add a "bad" solvent (an anti-solvent, in which the salt is insoluble but which is miscible with the good solvent) dropwise until the solution becomes faintly cloudy (turbid).[1][6] Then, add a drop or two of the good solvent to clarify the solution before allowing it to cool.
Q4: As my solution cools, a liquid or "oil" separates out instead of solid crystals. How can I prevent this?
This phenomenon, known as "oiling out," happens when the melting point of your compound (even as a salt) is lower than the temperature of the solution at the point of saturation.[3] The compound comes out of solution as a liquid before it can form a solid crystal lattice, and this liquid phase often traps impurities.
Solution: The primary fix is to lower the saturation temperature of the solution.
Add More Solvent: Re-heat the mixture until the oil redissolves completely.
Add a small, additional amount of the hot solvent (e.g., 5-10% more volume). [3] This makes the solution slightly less concentrated, meaning it will have to cool to a lower temperature before it becomes saturated and crystallization can begin. This lower temperature is more likely to be below the compound's melting point, allowing for the formation of solid crystals directly from the solution.
Q5: I managed to get crystals, but my final yield is very low. What went wrong?
A low yield is a common problem in crystallization and can usually be traced to a few key factors.[3]
Possible Causes and Solutions:
Too Much Solvent: Using more than the minimum amount of hot solvent required to dissolve your compound will result in a significant portion of your product remaining in the mother liquor upon cooling.[5] If you suspect this, you can try to evaporate some of the solvent from the filtrate and cool it again to recover a second crop of crystals.
Incomplete Crystallization: Ensure the solution has been cooled sufficiently. After reaching room temperature, placing the flask in an ice bath can often maximize crystal formation.[1]
Premature Filtration: Filtering the crystals while the solution is still warm will leave dissolved product behind.
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of your product.
Section 4: Key Experimental Protocols
Protocol 1: Conversion to N-(Heptan-2-yl)cyclohexanamine Hydrochloride
Dissolve the crude N-(Heptan-2-yl)cyclohexanamine (1.0 eq) in a suitable solvent such as diethyl ether or ethyl acetate (approx. 10 mL per gram of amine).
In a separate flask, prepare a solution of 2 M hydrochloric acid in diethyl ether.
Cool the amine solution in an ice bath.
Slowly add the HCl/ether solution dropwise with stirring until no further precipitate forms. A white solid should appear.
Collect the solid salt by vacuum filtration.
Wash the collected solid with a small amount of cold diethyl ether to remove any soluble impurities.[1]
Dry the solid under vacuum to yield the crude hydrochloride salt.
Protocol 2: General Recrystallization of the Hydrochloride Salt
Place the crude hydrochloride salt in an Erlenmeyer flask.
Add a small portion of the chosen recrystallization solvent (e.g., isopropanol).
Heat the mixture to the solvent's boiling point while stirring.
Continue to add small portions of the hot solvent until the solid just dissolves. Do not add a large excess.[5]
If the solution is colored or contains insoluble impurities, perform a hot filtration.
Cover the flask and allow it to cool slowly to room temperature. To ensure slow cooling, you can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to ambient temperature.
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
Collect the crystals by vacuum filtration, using a Büchner funnel.
Wash the crystals with a minimal amount of ice-cold solvent.
Allow the crystals to dry on the filter by drawing air through them, then transfer them to a watch glass or drying oven to remove all residual solvent.
Protocol 3: Micro-scale Solvent Screening
Place a few milligrams of your crude salt into several small test tubes.
To each tube, add a different potential solvent (see Table 1) dropwise at room temperature, shaking after each drop. Note if the solid dissolves easily.
If the solid is insoluble at room temperature, heat the test tube gently in a water bath. Note if the solid dissolves when hot.
If the solid dissolves when hot, place the tube in an ice bath and observe if crystals form upon cooling.
The ideal solvent is one in which the compound is sparingly soluble at room temperature but very soluble when hot, and from which it readily forms crystals upon cooling.
Section 5: Data Presentation
Table 1: Properties of Common Solvents for Amine Salt Crystallization
Solvent
Boiling Point (°C)
Polarity (Dielectric Constant)
Notes
Water
100
80.1
Can be a good solvent, but salts may be too soluble. Often used as an anti-solvent or in a mix.
Ethanol
78
24.5
Good general-purpose polar solvent.
Isopropanol
82
19.9
Excellent choice for many hydrochloride salts. Less polar than ethanol.
Acetone
56
21
Can be effective, often used in a mixture with a less polar solvent like ether or hexanes.
Ethyl Acetate
77
6.0
Good for initial salt precipitation; less effective for recrystallizing highly polar salts.
Diethyl Ether
35
4.3
Typically used to precipitate the salt, not for recrystallization due to low boiling point.
Heptane/Hexane
98 / 69
~2.0
Non-polar. Used as anti-solvents to induce precipitation from more polar solutions.
References
CK-12 Foundation. "How can an oil be recrystallized?". CK-12. Available at: [Link]
University of Geneva. "Guide for crystallization". University of Geneva. Available at: [Link]
AOCS. "Petroleum Chemistry Laboratory Recrystallizing process". AOCS. Available at: [Link]
Moynihan, H. A., & Horgan, D. E. (2017). "Impurity Occurrence and Removal in Crystalline Products from Process Reactions". Organic Process Research & Development, 21(5), 700-724. Available at: [Link]
Tianming Pharmaceutical. "Crystallization & Solid Form Challenges for Intermediates". Tianming Pharmaceutical. Available at: [Link]
Nichols, L. "Recrystallization". Separation and Purification Techniques. Available at: [Link]
ChemStuff. "Recrystallization". ChemStuff. Available at: [Link]
ResearchGate. "How can I obtain solid product not wax or oil products?". ResearchGate. Available at: [Link]
Sandtorv, A. "2.1: Recrystallization". Chemistry LibreTexts. Available at: [Link]
Nichols, L. "3.6F: Troubleshooting". Chemistry LibreTexts. Available at: [Link]
Sandtorv, A. "2.1: RECRYSTALLIZATION". Chemistry LibreTexts. Available at: [Link]
Technical Support Center: Overcoming Solubility Challenges with N-(Heptan-2-yl)cyclohexanamine
Welcome to the technical support center for N-(Heptan-2-yl)cyclohexanamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for th...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for N-(Heptan-2-yl)cyclohexanamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges often encountered with this lipophilic secondary amine. Our goal is to equip you with the knowledge to design robust experimental protocols and troubleshoot common solubility issues effectively.
Introduction: Understanding the Solubility Profile of N-(Heptan-2-yl)cyclohexanamine
N-(Heptan-2-yl)cyclohexanamine is a secondary amine characterized by a cyclohexyl ring and a heptyl chain. This structure confers a significant hydrophobic character, leading to poor solubility in aqueous media.[1][2] Such low aqueous solubility can present considerable hurdles in various experimental settings, from biological assays to formulation development.[3] This guide provides a systematic approach to overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is N-(Heptan-2-yl)cyclohexanamine poorly soluble in aqueous solutions?
The molecular structure of N-(Heptan-2-yl)cyclohexanamine contains two significant non-polar components: a cyclohexane ring and a seven-carbon alkyl (heptyl) chain. These large hydrophobic regions dominate the molecule's properties, making it difficult for it to interact favorably with the polar water molecules.[1][4] The lone secondary amine group provides a site for hydrogen bonding, but its influence is insufficient to overcome the hydrophobicity of the rest of the molecule.
Q2: What is the first step I should take when encountering solubility issues?
The initial and often most effective approach is to create a concentrated stock solution in a suitable organic solvent. This stock can then be diluted into your aqueous experimental medium. The choice of organic solvent is critical and should be compatible with your downstream application.
Q3: How does pH adjustment affect the solubility of N-(Heptan-2-yl)cyclohexanamine?
As a secondary amine, N-(Heptan-2-yl)cyclohexanamine is a weak base.[5] In acidic conditions (lower pH), the amine group can become protonated, forming a positively charged ammonium salt. This salt form is generally more polar and thus exhibits significantly higher aqueous solubility.[6][7] Conversely, at neutral or alkaline pH, the amine will be in its neutral, less soluble form.
Q4: Can I use surfactants to improve the solubility of this compound?
Yes, surfactants can be very effective.[8] Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. The hydrophobic core of these micelles can encapsulate N-(Heptan-2-yl)cyclohexanamine, while the hydrophilic outer shell interacts with water, effectively dispersing the compound.[9][10] Common non-ionic surfactants like Polysorbate 80 (Tween® 80) or Pluronic® F-68 are often used in biological applications due to their lower toxicity.[8]
Troubleshooting Guides
This section provides detailed protocols and decision-making workflows to address specific solubility problems.
Issue 1: Compound precipitates when diluting an organic stock solution into an aqueous buffer.
This phenomenon, often termed "solvent shock," occurs when the compound rapidly moves from a favorable organic environment to an unfavorable aqueous one.
Workflow for Resolving Precipitation:
Caption: Decision workflow for addressing precipitation upon dilution.
Detailed Protocols:
1. pH Adjustment Protocol:
Principle: By lowering the pH of the aqueous buffer, the secondary amine group of N-(Heptan-2-yl)cyclohexanamine will be protonated, increasing its polarity and aqueous solubility.[6]
Step-by-step:
Prepare your aqueous buffer.
Before adding the compound, adjust the pH to a more acidic range (e.g., pH 4-6) using a suitable acid (e.g., 0.1 M HCl).
Slowly add the concentrated stock solution of N-(Heptan-2-yl)cyclohexanamine to the pH-adjusted buffer while vortexing or stirring.
Monitor for any signs of precipitation.
Considerations: Ensure the final pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
2. Co-solvent System Protocol:
Principle: Including a water-miscible organic solvent in the final aqueous solution can increase the overall solvent capacity for hydrophobic compounds.[11][12]
Step-by-step:
Prepare your aqueous buffer.
Add a small percentage of a co-solvent such as DMSO, ethanol, or propylene glycol to the buffer.[11] A final concentration of 1-5% is a good starting point.
Mix thoroughly.
Add the N-(Heptan-2-yl)cyclohexanamine stock solution to the co-solvent-containing buffer.
Considerations: The co-solvent must not interfere with your assay. Always run a vehicle control with the same concentration of co-solvent.
Issue 2: Need to prepare a completely aqueous formulation without organic solvents.
For certain applications, such as in vivo studies, the use of organic solvents may be undesirable.
Workflow for Aqueous Formulation:
Caption: Strategy for developing a solvent-free aqueous formulation.
Detailed Protocols:
1. Cyclodextrin Encapsulation Protocol:
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14] The hydrophobic N-(Heptan-2-yl)cyclohexanamine can be encapsulated within this cavity, forming an inclusion complex that is water-soluble.[4][15]
Step-by-step:
Select a suitable cyclodextrin. Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[16]
Prepare an aqueous solution of the cyclodextrin.
Add N-(Heptan-2-yl)cyclohexanamine to the cyclodextrin solution.
Stir the mixture vigorously, sonicate, or heat gently to facilitate complex formation.
The formation of a clear solution indicates successful encapsulation.
Considerations: The molar ratio of the compound to cyclodextrin may need to be optimized.[13]
2. Lipid-Based Formulations:
Principle: For oral delivery, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be highly effective.[17][18][19] These systems consist of oils, surfactants, and co-solvents that spontaneously form a fine emulsion in the gastrointestinal tract, keeping the drug in solution.[18]
This is an advanced technique generally requiring specialized formulation expertise.
Data Summary
The following table provides a qualitative guide to the expected solubility of N-(Heptan-2-yl)cyclohexanamine in various solvent systems and the anticipated impact of different solubilization strategies.
Solvent/System
Expected Solubility
Rationale for Effectiveness
Water (pH 7)
Very Low
The compound is predominantly in its neutral, hydrophobic form.
Aqueous Buffer (Acidic, pH 4-6)
Moderate to High
Protonation of the amine group increases polarity and water solubility.[6]
Dimethyl Sulfoxide (DMSO)
High
A powerful polar aprotic solvent capable of dissolving a wide range of non-polar compounds.[6]
Ethanol
High
A polar protic solvent that can effectively solvate the amine.[11]
Aqueous Buffer with 5% DMSO
Moderate
The co-solvent increases the lipophilicity of the bulk solvent.[11]
Aqueous Solution with HP-β-CD
High
Encapsulation within the cyclodextrin's hydrophobic cavity enhances aqueous dispersibility.[13][15]
References
Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - MDPI. Available from: [Link]
Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Available from: [Link]
Inclusion complex formation of cyclodextrin with its guest and their applications - OAText. Available from: [Link]
Significantly increasing the solubility of active ingredients via cyclodextrins encapsulation - Capacites. Available from: [Link]
Encapsulation of biocides by cyclodextrins: toward synergistic effects against pathogens - Beilstein Journal of Organic Chemistry. Available from: [Link]
4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online. Available from: [Link]
Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide - Hilaris Publisher. Available from: [Link]
Advances in Lipid-Based Drug Formulations for Solubility - World Pharma Today. Available from: [Link]
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs) - American Pharmaceutical Review. Available from: [Link]
Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. Available from: [Link]
Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations - MDPI. Available from: [Link]
Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC. Available from: [Link]
Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. Available from: [Link]
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. Available from: [Link]
Chemical Properties of Cyclohexanamine, N-cyclohexyl- (CAS 101-83-7) - Cheméo. Available from: [Link]
Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC. Available from: [Link]
Chemical Properties of Cyclohexanamine, N-methyl- (CAS 100-60-7) - Cheméo. Available from: [Link]
Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs - International Journal of Pharmaceutical Sciences. Available from: [Link]
Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K - Springer. Available from: [Link]
Cyclohexylamine - Wikipedia. Available from: [Link]
Application Note Natural Gas Sweetening - pH & O - Barben Analytical. Available from: [Link]
n-(2-heptyl)cyclohexylamine cas no.132666-32-1 - BOC Sciences - LookChem. Available from: [Link]
Hydrophobic amine-based binary mixtures of active pharmaceutical and food grade ingredients: characterization and application in indium extraction from aqueous hydrochloric acid media | Request PDF - ResearchGate. Available from: [Link]
Hydrophobic amine-based binary mixtures of active pharmaceutical and food grade ingredients: characterization and application in indium extraction from aqueous hydrochloric acid media - Green Chemistry (RSC Publishing). Available from: [Link]
Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine - MDPI. Available from: [Link]
Synthesis of (N‐(pyrimidin‐2‐yl)‐4‐((1,7,7‐trimethylbicyclo [2.2.1] heptan‐2‐ylidene) amino) benzenesulfonamide. - ResearchGate. Available from: [Link]
Technical Support Center: Stabilizing N-(Heptan-2-yl)cyclohexanamine for Long-Term Storage
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the effective long-term storage and stabilization of N-(Heptan-2-yl)cyclohexanamine. As a secondary alipha...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the effective long-term storage and stabilization of N-(Heptan-2-yl)cyclohexanamine. As a secondary aliphatic amine, this compound is susceptible to specific degradation pathways that can compromise sample integrity, experimental reproducibility, and the overall drug development timeline. This document moves beyond simple procedural lists to explain the causality behind each recommendation, ensuring a robust and scientifically-grounded approach to sample management.
Section 1: Understanding the Instability of N-(Heptan-2-yl)cyclohexanamine
This section addresses the fundamental chemical properties that make N-(Heptan-2-yl)cyclohexanamine and similar secondary amines prone to degradation.
Q: What makes this compound class susceptible to degradation?
A: The primary site of reactivity and instability in N-(Heptan-2-yl)cyclohexanamine is the nitrogen atom of the secondary amine. Its lone pair of electrons makes it nucleophilic and susceptible to oxidation.[1] Unlike amides, where the lone pair is delocalized by a carbonyl group, the amine nitrogen is readily available to react with atmospheric oxygen, light, and other electrophilic contaminants.[1] This inherent reactivity is the root cause of most stability challenges.
Q: What are the primary chemical degradation pathways I should be concerned about?
A: There are three principal degradation pathways that can affect the purity and stability of your compound:
Oxidation: Exposure to atmospheric oxygen, often accelerated by light, is a primary concern for amines.[1] This can lead to the formation of N-oxides and other colored degradation products, which are often observed as a yellowing or browning of the sample.
N-Nitrosation: Secondary amines can react with nitrosating agents (such as nitrous acid, which can form from nitrite salts or atmospheric nitrogen oxides) to form N-nitrosamines.[2] These are often potent carcinogens and their formation is a critical concern in pharmaceutical development. This reaction can occur unexpectedly during stability studies if humidity is controlled using saturated sodium nitrite solutions.[2]
Reaction with Carbonyl Contaminants: Trace amounts of aldehydes or ketones in solvents or from the degradation of excipients can react with the secondary amine. For example, formaldehyde contamination has been shown to cause the degradation of amine-containing drugs, forming carbon adducts.[3]
Caption: Figure 1: Key Degradation Pathways for Secondary Amines
Proper storage from the outset is the most effective strategy to prevent degradation. This section provides actionable protocols and best practices.
Q: What are the ideal conditions for storing N-(Heptan-2-yl)cyclohexanamine long-term?
A: The ideal storage conditions are designed to mitigate the risks outlined in Section 1. This involves controlling the temperature, atmosphere, and light exposure. For maximum stability, especially for reference standards or critical samples, converting the amine to a more stable salt form is highly recommended.
Parameter
Optimal Condition
Acceptable Condition
Rationale
Temperature
-20°C to -80°C
2-8°C (for short-term)
Significantly slows the rate of all chemical degradation reactions.[4][5]
Atmosphere
Inert Gas (Argon or Nitrogen)
Tightly Sealed Vial (headspace minimized)
Prevents oxidation by displacing atmospheric oxygen.[1]
Container
Amber Borosilicate Glass Vial (Type 1)
Clear Glass Vial stored in the dark
Protects against light-induced degradation and provides an inert storage surface.[1]
Compound Form
Salt Form (e.g., Hydrochloride)
Free Base
The protonated nitrogen in the salt form is significantly less susceptible to oxidation and reaction with electrophiles.[1]
Table 1: Summary of Recommended Storage Conditions
Protocol 1: Preparing N-(Heptan-2-yl)cyclohexanamine for Long-Term Storage (Free Base)
This protocol details the procedure for packaging the neat compound (free base) to maximize its stability.
Materials:
N-(Heptan-2-yl)cyclohexanamine sample
Appropriately sized amber glass vial with a PTFE-lined screw cap
Source of dry Argon or Nitrogen gas with a long needle/cannula
Pipettor or syringe for sample transfer
Parafilm® or other sealing film
Procedure:
Vial Preparation: Select a vial that will be at least 75% full with your sample to minimize headspace. Ensure the vial is clean and completely dry.
Inerting the Vial: Place the open vial in a clean, dry environment. Insert the Argon/Nitrogen line, positioning the needle tip near the bottom of the vial.
Purging: Gently flush the vial with the inert gas for 1-2 minutes. The goal is to displace all atmospheric air.
Sample Transfer: While maintaining a positive pressure of inert gas, carefully transfer your amine sample into the vial.
Final Purge: Briefly purge the headspace above the liquid one last time.
Sealing: Remove the gas line and immediately seal the vial with the PTFE-lined cap. Tighten securely.
Over-Sealing: For added protection against moisture and gas ingress, wrap the cap-vial interface with Parafilm®.
Labeling & Storage: Clearly label the vial with the compound name, date, and storage conditions. Place in the designated freezer (-20°C or below).
Section 3: Troubleshooting Common Stability Issues
Even with precautions, issues can arise. This section helps diagnose common problems.
Q: My sample, which was originally a colorless liquid, has turned yellow/brown. What is the likely cause?
A: A color change to yellow or brown is the most common indicator of oxidative degradation.[1] This is likely due to prolonged or repeated exposure to atmospheric oxygen, possibly accelerated by light. The colored species are typically N-oxides or other complex oxidation products. It is crucial to re-analyze the purity of the sample via HPLC or another suitable method before use.
Q: I'm running a quality control check and see a new, unexpected peak in my HPLC/LC-MS analysis. What could it be?
A: An unexpected peak indicates the formation of a new chemical entity. Based on the compound's structure, this could be:
An N-oxide: Look for a mass increase of +16 Da in your mass spectrometry data.
An N-nitrosamine: Look for a mass increase of +29 Da ([N=O] group replacing H). This is a critical impurity and should be investigated thoroughly.[2]
A Dimer or Adduct: If the compound was exposed to reactive contaminants, you might see peaks corresponding to adducts with formaldehyde (+12 Da) or other species.[3]
Q: Is it acceptable to store the amine in a plastic (e.g., polypropylene) tube to save costs?
A: This is strongly discouraged for long-term storage. While convenient for short-term experimental use, most plastics are permeable to gases to some extent, which will allow oxygen to enter over time. Furthermore, plasticizers or other additives (leachables) can migrate from the plastic into your sample, acting as contaminants or even catalysts for degradation. Always opt for Type 1 borosilicate glass for long-term storage.
Caption: Figure 2: Decision Workflow for Optimal Storage
Section 4: Designing a Stability Study
To ensure the integrity of your compound under your specific laboratory conditions, a formal stability study is recommended.
Q: How can I experimentally validate my storage conditions?
A: An accelerated stability study is the most efficient method. This involves subjecting aliquots of your sample to "stress" conditions (e.g., elevated temperature) and monitoring its purity over time. This data allows you to predict long-term stability under your proposed storage conditions.
Protocol 2: A Basic Protocol for an Accelerated Stability Study
Objective: To assess the stability of N-(Heptan-2-yl)cyclohexanamine under various conditions over a 3-month period.
Procedure:
Sample Preparation: Prepare multiple, identical aliquots of your compound according to Protocol 1. Include different conditions you wish to test (e.g., free base vs. salt; inert atmosphere vs. air; +4°C vs. +25°C vs. +40°C).
Time Point Zero (T=0) Analysis: Immediately analyze one aliquot to establish a baseline purity profile. Use a stability-indicating HPLC method (a method capable of separating the parent compound from its degradants). Record the peak area and purity.
Storage: Place the remaining aliquots in their designated stability chambers or incubators.
Scheduled Analysis: At predetermined time points (e.g., 1 week, 1 month, 2 months, 3 months), remove one aliquot from each storage condition.
Analysis: Allow the aliquot to come to room temperature before opening. Analyze it using the exact same HPLC method as the T=0 sample.
Data Evaluation: Compare the purity and impurity profiles at each time point to the T=0 data. A significant decrease in purity or increase in a specific impurity peak indicates degradation under that condition.
Potential Degradant
Formation Pathway
Analytical Signature (LC-MS)
Prevention Strategy
N-Oxide
Oxidation
+16 Da mass shift from parent ion
Store under inert atmosphere; protect from light
N-Nitrosamine
N-Nitrosation
+29 Da mass shift from parent ion
Avoid all sources of nitrites; do not use NaNO₂ for humidity control[2]
Formaldehyde Adduct
Reaction with Carbonyls
+12 Da mass shift from parent ion
Use high-purity solvents; consider excipients like meglumine that can act as scavengers[3][6]
Table 2: Common Degradants and Their Analytical Signatures
References
Title: Stabilization by meglumine of an amine compound degraded by formaldehyde in tablets | Request PDF
Source: ResearchGate
URL: [Link]
Title: Stabilization by meglumine of an amine compound degraded by formaldehyde in tablets
Source: PubMed
URL: [Link]
Title: What are the Applications of Amines in the Pharmaceutical Industry?
Source: Diplomata Comercial
URL: [Link]
Title: Prodrugs for Amines
Source: MDPI
URL: [Link]
Title: What are stabilizers for amides, imides and amines for their long time storage?
Source: ResearchGate
URL: [Link]
Title: Stabilizer for amine/quaternary ammonium blends
Source: Google Patents
URL
Title: Short- and Long-Term Stability of Aromatic Amines in Human Urine
Source: MDPI
URL: [Link]
Title: Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing When Saturated Sodium Nitrite Solutions are Used for Humidity Control | Request PDF
Source: ResearchGate
URL: [Link]
Title: Stability of Structurally Varied Aqueous Amines for CO2 Capture
Source: ACS Publications
URL: [Link]
Title: Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS
Source: PubMed
URL: [Link]
N-(Heptan-2-yl)cyclohexanamine is a secondary aliphatic amine.[1] While specific Safety Data Sheets (SDS) for this exact intermediate may be sparse in public databases, its structure dictates it must be handled as a Corrosive (Class 8) and Flammable/Combustible (Class 3) liquid.
Immediate Disposal Directives:
RCRA Classification: Likely D001 (Ignitable) and D002 (Corrosive).[1]
Critical Segregation: NEVER mix with oxidizing acids (HNO₃), organic anhydrides, or nitrosating agents (nitrites) due to risks of explosion or carcinogenic nitrosamine formation.
Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.[1] Strictly prohibited from drain disposal. [1]
Chemical Profile & Hazard Identification
To ensure safe disposal, we must understand the "Why" behind the protocols. As a secondary amine derived from cyclohexylamine and a heptyl chain, this molecule exhibits specific behaviors:
Property
Value/Characteristic (Inferred from SAR*)
Operational Implication
Basicity
pKa 10–11
Highly caustic; will generate significant heat if neutralized rapidly with acid.[1]
Skin permeator.[1] Can cause irreversible eye damage.[1]
*SAR: Structure-Activity Relationship based on aliphatic secondary amines.[1]
Pre-Disposal Stabilization & Segregation
The "Senior Scientist" Insight:
The most common accident involving amine disposal is not the pour itself, but the uncontrolled exotherm in the waste container.[1]
A. The Nitrosamine Rule (Critical)
Do not dispose of this amine in waste containers holding Nitrosating Agents (e.g., Sodium Nitrite, Nitrosyl Chloride).
Mechanism:[5][6][7][8] Secondary amines react with nitrites to form N-Nitrosamines , which are potent carcinogens.[1]
Action: If your workflow involves nitrites, dedicate a separate waste stream for the amine to prevent formation of regulated carcinogens in your waste satellite area.
B. Acid-Base Thermodynamics
Do Not Bulk with Concentrated Acids: Mixing this amine directly with concentrated waste acids (Sulfuric, Hydrochloric) can boil the solvent instantly, spraying corrosive mist.
Protocol: If the amine is neat (pure), dilute it with a compatible solvent (e.g., Ethanol or Isopropanol) before adding to a mixed organic waste stream to act as a heat sink.
Step-by-Step Disposal Protocol
Phase 1: Preparation
PPE Selection:
Gloves: Nitrile (minimum 8 mil) or Silver Shield/Laminate (best for permeation resistance).[1] Standard latex is insufficient.[1]
Eye Protection: Chemical splash goggles + Face shield (if pouring >500mL).[1]
Container Selection:
Use HDPE (High-Density Polyethylene) or Borosilicate Glass .[1]
Avoid: Metal cans (unless lined), as amines can corrode certain alloys/seals over time.[1]
Phase 2: Waste Transfer
Verify Stream: Ensure the destination container is labeled "Basic Organic Waste" or "Organic Solvents (Alkaline)".[1]
Bulking:
If the waste container contains significant acetone/ketones, ensure the mixture is not acidic. (Amines + Ketones + Acid can lead to condensation reactions).[1]
Cap Maintenance:
Wipe the bottle threads with a dry wipe after pouring.[1]
Why? Amines absorb atmospheric CO₂ to form solid carbamates.[1] If left on the threads, this "crust" can cement the cap shut, requiring dangerous mechanical force to reopen later.
Phase 3: Labeling & Regulatory Compliance
Mark the tag with the following constituents and codes:
Chemical Name: N-(Heptan-2-yl)cyclohexanamine (Write out fully; do not use abbreviations).
The following diagram illustrates the decision logic for disposing of N-(Heptan-2-yl)cyclohexanamine.
Caption: Operational decision tree for segregating and stabilizing secondary amine waste streams prior to final pickup.
Emergency Contingencies
Spill Management (< 500 mL):
Evacuate the immediate area to allow vapors to dissipate.[1]
Do NOT use paper towels. (Amines are caustic; paper towels increase surface area for evaporation).[1]
Absorb using Vermiculite , Dry Sand , or a commercial "Caustic/Base" Neutralizer .[1]
Scoop into a wide-mouth jar, label as "Hazardous Waste - Amine Spill Debris," and seal.
Exposure:
Skin: Wash immediately with soap and water for 15 minutes.[1] Amines are "sticky" and require mechanical friction (scrubbing) to remove effectively.[1]
Eyes: Flush for 15 minutes.[1] Seek medical attention immediately—alkaline burns penetrate deeper than acid burns.[1]
References
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][6][8][9] [Link]
U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA Codes D001/D002).[1][10] [Link]
Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][11] [Link][1]
PubChem. (2024).[1] Cyclohexanamine (Analogous Structure Safety Data). National Library of Medicine.[1] [Link][1]
Personal protective equipment for handling N-(Heptan-2-yl)cyclohexanamine
The following technical guide details the safe handling, operational logistics, and emergency protocols for N-(Heptan-2-yl)cyclohexanamine (CAS: 132666-32-1). This guide is structured for researchers and drug development...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the safe handling, operational logistics, and emergency protocols for N-(Heptan-2-yl)cyclohexanamine (CAS: 132666-32-1).
This guide is structured for researchers and drug development professionals , prioritizing the "Precautionary Principle." As a specialized secondary aliphatic amine, specific toxicological data is often extrapolated from structural analogs (e.g., N-methylcyclohexylamine, cyclohexylamine). Therefore, this protocol treats the substance with the highest level of scrutiny appropriate for corrosive, bioactive amines.
Executive Safety Summary
Immediate Action Required: Treat as Corrosive (Skin/Eye) and Acutely Toxic .
Primary Hazard: Irreversible tissue damage upon contact (chemical burns).
Secondary Hazard: Respiratory irritation and potential CNS depression if vapors are inhaled.
Critical Control: All transfers must occur within a certified Chemical Fume Hood.
Storage: Hygroscopic and CO₂-sensitive. Store under inert gas (Argon/Nitrogen).
Chemical Risk Profile & Logic
To handle this compound safely, one must understand its chemical behavior.[1][2] It is not merely a "liquid"; it is a nucleophilic base capable of rapid exothermic reactions.
Property
Value / Characteristic
Operational Implication
Class
Secondary Aliphatic Amine
High alkalinity; reacts with skin fatty acids (saponification).
Flash Point
Est. >60°C (High Combustibility)
Keep away from heat/sparks. Ground all equipment.
Reactivity
Nucleophilic, Basic
Incompatible with strong acids, acid chlorides, anhydrides, and strong oxidizers.
Stability
CO₂ Sensitive
Absorbs atmospheric CO₂ to form carbamate salts (white crust), altering stoichiometry.
The "Why" Behind the Protocol
Skin Penetration: Aliphatic amines are lipophilic. They dissolve the skin's protective lipid barrier, allowing the corrosive amine to penetrate deep into the dermis. Standard nitrile gloves are often insufficient for prolonged contact.
Sensitization: Repeated exposure to amines can lead to hypersensitivity. Total containment is the only valid long-term strategy.
Personal Protective Equipment (PPE) Matrix
Do not rely on generic lab safety rules. Use this task-based matrix to select the correct armor.
PPE Component
Standard Handling (Weighing/Transfer)
High-Risk (Spill Cleanup/Synthesis)
Technical Rationale
Gloves (Inner)
Nitrile (4 mil)
Nitrile (4 mil)
Sweat barrier and dexterity.
Gloves (Outer)
Double-gloved Nitrile (min 8 mil total)
Laminate (Silver Shield/4H)
Crucial: Amines permeate nitrile. Laminate offers >4h breakthrough time; Nitrile degrades in <15 mins upon direct contact.
Eye Protection
Chemical Splash Goggles
Face Shield + Goggles
Safety glasses are insufficient for corrosive liquids; vapors can bypass side shields.
Body
Lab Coat (Cotton/Poly)
Tyvek® Apron or Suit
Cotton absorbs; Tyvek repels.
Respiratory
Fume Hood (Sash at 18")
Full-face Respirator (ABEK Filter)
Only required if fume hood containment is breached.
Visual Logic: PPE Selection Workflow
The following diagram illustrates the decision process for selecting PPE based on the operation scale.
Figure 1: Decision logic for PPE selection based on volumetric risk and contact potential.
Operational Procedures
A. Handling & Transfer
Objective: Prevent vapor release and moisture ingress.[2][3][4][5][6][7][8]
Engineering Control: Verify Fume Hood flow is 80–100 fpm.
Syringe Technique:
Use a glass syringe with a Luer-lock tip (plastics may leach or degrade).
Needle: Use a long, wide-bore needle (18G) to avoid back-pressure.
Protocol: Flush the syringe with dry Nitrogen/Argon 3 times before drawing the amine. This prevents the "white crust" (carbamate) formation inside the needle.
Weighing:
Do not weigh in an open vessel on the bench.
Tare a septa-sealed vial. Inject the amine through the septa. Weigh the closed system.
B. Storage Integrity
Objective: Maintain purity and prevent container over-pressurization.
Vessel: Amber glass with a Teflon-lined cap.
Atmosphere: Store under Argon (preferred) or Nitrogen.
Location: Flammables cabinet, segregated from Acids and Oxidizers .[1]
Visual Check: If solid white crystals form around the cap, the seal is compromised (CO₂ ingress). Repurify or dispose.
Emergency Response Protocols
A. Exposure Response
Skin Contact:
Immediate: Drench with water for 15 minutes. Do not waste time looking for a neutralizer.
Secondary: Use Diphoterine® if available (superior for amphoteric/amine burns).
Medical: Seek evaluation. Amine burns can have a delayed onset of necrosis.
Eye Contact:
Irrigate immediately (eyewash station) for minimum 30 minutes .
Hold eyelids open forcibly.
Do not use neutralizing agents in the eye.
B. Spill Cleanup Workflow
Scenario: You have dropped a 50mL bottle inside the fume hood.
Figure 2: Step-by-step decision tree for amine spill management.
Cleanup Steps:
Isolate: Close the hood sash immediately. Alert nearby personnel.
Absorb: Use dry sand, vermiculite, or commercial amine-specific pads. Avoid cellulose/paper towels (exothermic reaction risk).
Neutralize: Wipe the surface with a dilute (5%) acetic acid solution to convert residual amine to a non-volatile acetate salt.
Never dispose of amines down the drain. They are toxic to aquatic life and can damage plumbing.
Waste Stream
Protocol
Liquid Waste
Collect in a dedicated "Basic Organic" waste container. Do not mix with acids (exotherm/spatter risk).
Solid Waste
Contaminated gloves, syringes, and absorbent pads must be double-bagged in thick polyethylene bags (3 mil) and labeled "Toxic/Corrosive Debris".
Empty Containers
Rinse 3x with a solvent (e.g., ethanol) before disposal. Add rinsate to liquid waste.
References
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 7965, Cyclohexylamine (Analogous Safety Data). Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Cyclohexylamine. Retrieved from [Link]